2,4-Dihydroxypyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJPIDPVXJEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274238 | |
| Record name | 2,4-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-03-9, 84719-31-3 | |
| Record name | 4-Hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deazauracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyridinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084719313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 626-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 626-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ01OR5OK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dihydroxypyridine (CAS Number: 626-03-9), a heterocyclic organic compound of significant interest in medicinal chemistry and various industrial applications. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and biological activities, with a particular focus on its role as an inhibitor of dihydrouracil (B119008) dehydrogenase. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, also known by synonyms such as 3-Deazauracil and 4-Hydroxy-2-pyridone, is a pyridine (B92270) derivative.[1] It exists as a white to light yellow or cream-colored crystalline powder.[2][3] The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, with limited solubility in water.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 626-03-9 | [1][5] |
| Molecular Formula | C₅H₅NO₂ | [3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Melting Point | 272-276 °C | [3] |
| Boiling Point (estimate) | 208.19 °C | [3] |
| Water Solubility | 6.211 g/L (at 20 °C) | [3] |
| pKa values (at 20 °C) | pK₁: 1.37 (+1), pK₂: 6.45 (0), pK₃: 13 (+1) | [3] |
| Appearance | White to cream crystals or powder | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Solvent/Method | Key Peaks/Shifts | Reference(s) |
| ¹H NMR | 400 MHz in DMSO-d₆ | δ (ppm): 10.897 (s, 1H, OH), 7.228 (d, 1H), 5.856 (d, 1H), 5.582 (s, 1H) | [1] |
| ¹³C NMR | DMSO-d₆ | Signals for C2, C3, C4, C5, C6 | [2] |
| IR | KBr disc | Key vibrations for C=O, C=C, O-H, N-H bonds | |
| Mass Spectrometry | 70 eV | Molecular Ion (M⁺): m/z 111 (100.0%), 112 (5.9%) | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the decarboxylation of a 4,6-dihydroxynicotinic acid derivative.[4]
Experimental Protocol: Synthesis from (Alkyl or Aralkyl) 4,6-Dihydroxy Nicotinate (B505614)
This protocol is based on the process described in patent literature.[4][6]
Materials:
-
(Alkyl or Aralkyl) 4,6-dihydroxy nicotinate
-
Phosphoric acid (H₃PO₄)
-
Water (H₂O)
-
Isopropyl alcohol
Procedure:
-
A mixture of (alkyl or aralkyl) 4,6-dihydroxy nicotinate and phosphoric acid is prepared.
-
The mixture is heated to a temperature of approximately 210 °C (±5 °C). This heating process serves to remove water from the reaction mixture, achieving a phosphoric acid to water ratio of at least 27:1 by weight.[4]
-
The reaction is maintained at this temperature to facilitate the decarboxylation and conversion to this compound.
-
Upon completion of the reaction, the mixture is cooled.
-
The crude product is filtered, for instance, through a sintered glass funnel.
-
The collected solid is washed with a suitable solvent, such as isopropyl alcohol, to remove impurities.[4]
-
The purified this compound is then dried under a vacuum at an elevated temperature (e.g., 50°C) to yield the final product.[4]
Biological Activity and Signaling Pathways
This compound is recognized as a potent inhibitor of dihydrouracil dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines such as uracil (B121893) and thymine.[7][8] DPD is clinically significant as it is responsible for the breakdown of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[8] By inhibiting DPD, compounds like this compound can modulate the pharmacokinetic profile of these drugs, potentially enhancing their therapeutic efficacy and reducing side effects.[8]
The mechanism of DPD involves the reduction of the 5,6-double bond of uracil and thymine. As an analog of these natural substrates, this compound can bind to the active site of DPD, thereby preventing the enzyme from metabolizing its intended targets.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[9]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [9] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [9] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [9] |
Handling Recommendations:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[9]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
Keep away from strong oxidizing agents.
Applications
Due to its chemical properties and biological activity, this compound finds applications in several fields:
-
Pharmaceutical Research: As an intermediate in the synthesis of various pharmaceutical compounds and as a tool to study pyrimidine metabolism.[3][10]
-
Agrochemicals: Used as a building block in the development of new pesticides.[3]
-
Material Science: It has been investigated as a growth-directing agent in the synthesis of nanoparticles.[3]
Conclusion
This compound is a versatile chemical compound with well-defined physical and chemical properties. Its primary biological significance lies in its ability to potently inhibit dihydrouracil dehydrogenase, making it a valuable tool in cancer research and drug development, particularly in the context of fluoropyrimidine-based chemotherapies. Proper safety precautions are essential when handling this compound due to its irritant properties. Further research into its applications and biological interactions will continue to be an area of active investigation.
References
- 1. This compound(626-03-9) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound | 626-03-9 [chemicalbook.com]
- 4. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 7. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 8. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
2,4-Pyridinediol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Pyridinediol
Introduction
2,4-Pyridinediol, also known as 2,4-dihydroxypyridine or 3-deazauracil, is a heterocyclic organic compound with the chemical formula C5H5NO2.[1][2][3] It presents as a white to off-white or light beige crystalline powder.[1][4] This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[1] It is recognized for its role as an intermediate in the production of drugs like antihypertensives and anticoagulants and has demonstrated potential antioxidant properties.[1]
A critical feature of 2,4-pyridinediol is its existence in tautomeric forms, primarily equilibrating with 4-hydroxy-2(1H)-pyridone and 2-hydroxy-4(1H)-pyridone. The pyridone forms are generally more stable, especially in polar solvents and in the solid state.[5][6] This tautomerism is a key consideration in its reactivity and characterization. 2,4-Pyridinediol is also known as a potent inhibitor of the enzyme dihydrouracil (B119008) dehydrogenase.[3][7]
Physicochemical Properties
A summary of the key physical and chemical properties of 2,4-pyridinediol is presented below.
| Property | Value | Reference |
| CAS Number | 626-03-9 | [1][2] |
| Molecular Formula | C5H5NO2 | [1][2] |
| Molecular Weight | 111.10 g/mol | [2][3] |
| Appearance | White to off-white/light beige crystalline powder | [1][4] |
| Melting Point | 272-276 °C (lit.) | |
| Solubility | Soluble in water | [1] |
| InChI Key | ZEZJPIDPVXJEME-UHFFFAOYSA-N | [1] |
Synthesis of 2,4-Pyridinediol
The most prominently cited method for synthesizing 2,4-pyridinediol is through the decarboxylation of a 4,6-dihydroxynicotinic acid derivative.
Synthesis Pathway: Decarboxylation
The synthesis involves heating a 4,6-dihydroxynicotinic acid or its ester (alkyl or aralkyl) with phosphoric acid. A key condition for this process is maintaining a high concentration of phosphoric acid, with a phosphoric acid to water weight ratio of not less than approximately 27 to 1.[8][9] This condition is typically achieved by heating the reaction mixture to a temperature around 210°C (±5°C), which drives off a sufficient amount of water.[8][9]
Caption: Synthesis of 2,4-Pyridinediol via Decarboxylation.
Experimental Protocol: Synthesis from 4,6-Dihydroxynicotinic Acid
The following protocol is adapted from patented industrial processes.[8][9]
-
Reaction Setup: Charge a suitable reaction vessel with 4,6-dihydroxynicotinic acid and a concentrated solution of phosphoric acid.
-
Heating and Dehydration: Heat the mixture. Water will begin to distill from the reaction mixture. Continue heating until the temperature of the reaction mixture reaches approximately 210°C. This ensures the phosphoric acid to water ratio is sufficiently high (≥ 27:1 by weight) for the reaction to proceed efficiently.[9]
-
Decarboxylation Reaction: Maintain the temperature at 210°C (±5°C) to allow for the decarboxylation to complete. The reaction progress can be monitored using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture. Quench the reaction by carefully adding water.
-
Precipitation: The product, 2,4-pyridinediol, will precipitate from the aqueous solution as a solid upon cooling.
-
Purification: Collect the solid product by filtration. Wash the collected solid with a suitable solvent (e.g., cold water or isopropyl alcohol) to remove residual phosphoric acid and other impurities.[8]
-
Drying: Dry the purified product under vacuum to a constant weight.
Tautomerism in 2,4-Pyridinediol
2,4-Pyridinediol exists in equilibrium with its more stable keto tautomers, 4-hydroxy-2(1H)-pyridone and 2-hydroxy-4(1H)-pyridone. The position of the equilibrium is influenced by the solvent, with polar solvents favoring the pyridone forms.[5][10] In the solid state, the compound predominantly exists as the pyridone tautomer.[10]
Caption: Tautomeric Equilibria of 2,4-Pyridinediol.
Characterization
A combination of spectroscopic and physical methods is used to confirm the identity and purity of synthesized 2,4-pyridinediol.
Spectroscopic Data
| Technique | Observed Characteristics | Reference |
| ¹H NMR | Spectra available in databases (DMSO-d₆ or D₂O & DCl). | [11][12] |
| IR | Characteristic absorption bands for O-H and C=O groups are expected. A reported spectrum for a related nitro-derivative showed peaks at 3194.9 cm⁻¹ (OH) and 1689.2 cm⁻¹ (C=O). | [8] |
| Mass Spec. | For the related 2,4-dihydroxy-3-nitropyridine (B116508), a mass of 157 (M+H) was observed. | [8] |
| UV-Vis | λmax at 293 nm (in H₂O) for the related 2-pyridone. Used to study tautomerism. | [10] |
Experimental Workflow: Characterization
A typical workflow for the synthesis and subsequent characterization is outlined below.
Caption: General Experimental Workflow for 2,4-Pyridinediol.
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the reaction progress during synthesis and for assessing the purity of the final product.
-
Sample Preparation: Prepare a dilute solution of the reaction mixture aliquot or the final product in a suitable mobile phase or solvent (e.g., a mixture of water and acetonitrile).
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase would consist of a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Use a UV detector, monitoring at a wavelength where the starting material and product have significant absorbance (e.g., in the range of 254-290 nm).
-
Analysis: Inject the sample and monitor the chromatogram. The disappearance of the starting material peak and the appearance and growth of the product peak indicate the progress of the reaction. For purity analysis, the area of the product peak relative to the total area of all peaks is calculated.
Applications in Research and Development
2,4-Pyridinediol and its derivatives are of significant interest to researchers in medicinal chemistry and drug development.
-
Pharmaceutical Intermediate: It is a key intermediate for compounds used to treat cardiovascular diseases, including hypertension and myocardial ischemia.[8][9]
-
Enzyme Inhibition: It is a known potent inhibitor of dihydrouracil dehydrogenase, an enzyme involved in pyrimidine (B1678525) metabolism.[7]
-
GPCR Agonists: Derivatives, such as 6-nonylpyridine-2,4-diol, have been synthesized and identified as highly potent agonists for G protein-coupled receptor 84 (GPR84), which is implicated in inflammatory diseases.[13]
-
Synthetic Chemistry: It serves as a versatile precursor for more complex heterocyclic structures, such as the diazaphenoxathiin skeleton.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 626-03-9 [sigmaaldrich.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. This compound | 626-03-9 [chemicalbook.com]
- 8. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 9. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(626-03-9) 1H NMR spectrum [chemicalbook.com]
- 13. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Deazauracil: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazauracil, systematically known as 4-Hydroxypyridin-2(1H)-one, is a heterocyclic organic compound and a structural analog of the pyrimidine (B1678525) base uracil (B121893). This document provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in research and drug development. While much of the recent research has centered on its derivatives, this guide consolidates available information on the core compound and highlights the therapeutic promise of the 4-hydroxy-2-pyridone scaffold.
Chemical Structure and Formula
3-Deazauracil is a pyridine (B92270) derivative where the nitrogen atom at the 3-position of the uracil ring is replaced by a carbon atom. This substitution results in the tautomeric pyridone structure.
Systematic Name: 4-Hydroxypyridin-2(1H)-one.[1][2]
Synonyms: 2,4-Dihydroxypyridine, 3-Deazauracil.[1][2]
Chemical Formula: C₅H₅NO₂[1][2]
Molecular Weight: 111.10 g/mol [2]
Chemical Structure:
Figure 1: Chemical structure of 3-Deazauracil (4-Hydroxypyridin-2(1H)-one)
Physicochemical Properties
A summary of the key physicochemical properties of 3-Deazauracil is presented in the table below.
| Property | Value | Reference |
| Melting Point | 272-276 °C | [3] |
| Boiling Point | 270.9 °C at 760 mmHg | [1] |
| Water Solubility | 6.211 g/L at 20 °C | [3] |
| pKa | pK1: 1.37, pK2: 6.45, pK3: 13 | [3] |
| Appearance | White to yellow-beige crystalline powder | [1] |
Synthesis of 3-Deazauracil (4-Hydroxypyridin-2(1H)-one)
Several synthetic routes to 4-hydroxypyridin-2(1H)-one have been reported. A common and effective method involves the hydrolysis of 2,4-dimethoxypyridine (B102433).
Experimental Protocol: Hydrolysis of 2,4-Dimethoxypyridine
Materials:
-
2,4-Dimethoxypyridine
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A solution of 2,4-dimethoxypyridine in dichloromethane is prepared in a round-bottom flask.
-
Concentrated hydrochloric acid is added dropwise to the solution while stirring at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting mixture is neutralized with a solution of sodium hydroxide.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization or column chromatography to yield pure 4-hydroxypyridin-2(1H)-one.
Biological Activity and Mechanism of Action
While extensive quantitative data for the parent 3-Deazauracil is limited in publicly available literature, the 4-hydroxy-2-pyridone scaffold is a component of numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including antibacterial, antifungal, anticancer, and neurotrophic activities.[4][5][6]
Antibacterial Activity
Derivatives of 4-hydroxy-2-pyridone have shown promising activity against Gram-negative pathogens.[7] One study reported a novel series of 4-hydroxy-2-pyridones that inhibit bacterial DNA synthesis.[7] For instance, compound 6q from this series exhibited a minimum inhibitory concentration (MIC₉₀) of 8 μg/mL against a panel of highly resistant E. coli strains.[7] Another study on 1-hydroxypyridin-2(1H)-one derivatives identified a compound, LP07 , with potent antibacterial activity against multiple strains of Pseudomonas aeruginosa, with its effect enhanced by the presence of colistin.[8]
| Compound | Organism | Activity | Value | Reference |
| 6q (derivative) | E. coli (resistant strains) | MIC₉₀ | 8 µg/mL | [7] |
| Apiosporamide (derivative) | Staphylococcus aureus | MIC | 1.56 µM | [9] |
| Apiosporamide (derivative) | Methicillin-resistant S. aureus (MRSA) | MIC | 1.56 µM | [9] |
| Apiosporamide (derivative) | Bacillus subtilis | MIC | 1.56 µM | [9] |
| Apiosporamide (derivative) | Clostridium perfringens | MIC | 3.13 µM | [9] |
| Apiosporamide (derivative) | Ralstonia solanacarum | MIC | 6.25 µM | [10][9] |
Antifungal Activity
The 4-hydroxy-2-pyridone moiety is found in several natural products with antifungal properties.[11] For example, rilopirox, a hydroxypyridone antimycotic agent, exhibits a broad spectrum of antifungal activity, with MIC values against various yeasts around 1 µg/mL and against other fungi ranging from 0.5-4 µg/mL.[3]
| Compound | Organism | Activity | Value | Reference |
| Rilopirox (derivative) | Yeasts | MIC | ~1 µg/mL | [3] |
| Rilopirox (derivative) | Other fungi | MIC | 0.5-4 µg/mL | [3] |
Anticancer Activity
Several derivatives of 4-hydroxy-2-pyridone have been investigated for their anticancer potential. Sambutoxin, a derivative isolated from Hericium alpestre, has been shown to inhibit the proliferation of various cancer cells.[12] It induces reactive oxygen species (ROS) production, leading to DNA damage, cell cycle arrest at the G2/M phase, and apoptosis via the mitochondrial pathway.[12] Another study on 3,4-dihydropyridine-2(1H)-thione derivatives, which are structurally related, identified a compound with promising antiproliferative activity against melanoma A375 cells with an IC₅₀ of 1.71 µM.[13]
| Compound | Cell Line | Activity | Value | Reference |
| Furanpydone A (derivative) | MKN-45 (gastric cancer) | IC₅₀ | 4.35 µM | [9] |
| Furanpydone A (derivative) | HCT116 (colon cancer) | IC₅₀ | 5.11 µM | [9] |
| Furanpydone A (derivative) | K562 (leukemia) | IC₅₀ | 6.28 µM | [9] |
| Furanpydone A (derivative) | A549 (lung cancer) | IC₅₀ | 7.53 µM | [9] |
| Furanpydone A (derivative) | DU145 (prostate cancer) | IC₅₀ | 8.16 µM | [9] |
| Furanpydone A (derivative) | A-375 (melanoma) | IC₅₀ | 9.72 µM | [9] |
| S22 (dihydropyridine-2(1H)-thione derivative) | A375 (melanoma) | IC₅₀ | 1.71 µM | [13] |
Neuritogenic Activity and MAP4K4 Signaling
Militarinone-inspired 4-hydroxy-2-pyridone analogs have been found to induce significant neurite outgrowth. A key discovery in this area is the identification of the stress pathway kinase MAP4K4 as a direct target of these neuritogenic pyridones. The most potent of these compounds acts as a selective ATP-competitive inhibitor of MAP4K4. This suggests that inhibition of MAP4K4 may be a promising strategy for the treatment of neurodegenerative diseases.
The MAP4K4 signaling pathway is a complex cascade involved in various cellular processes, including inflammation, cell proliferation, and migration.[4][14] MAP4K4 can activate downstream pathways such as JNK, p38 MAPK, and ERK1/2.[4]
Experimental Workflow: Neurite Outgrowth Assay
The following diagram illustrates a typical high-throughput workflow for assessing the neuritogenic effects of compounds like 3-Deazauracil derivatives.
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [In vitro antifungal activity of rilopirox, a new hydroxypyridone antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Dihydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-dihydroxypyridine (also known as 4-hydroxy-2-pyridone), a compound of interest in various research fields, including pharmacology and pesticide design. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound reveals four distinct signals corresponding to the different proton environments in the molecule.
| Assignment | Chemical Shift (δ) in ppm |
| N-H | ~11.0 |
| C6-H | ~7.23 |
| C5-H | ~5.86 |
| C3-H | ~5.58 |
Table 1: ¹H NMR chemical shifts of this compound in DMSO-d6.[1]
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The following are typical chemical shifts for this compound.
| Assignment | Chemical Shift (δ) in ppm |
| C2 | ~165 |
| C4 | ~160 |
| C6 | ~140 |
| C3 | ~105 |
| C5 | ~100 |
Table 2: Estimated ¹³C NMR chemical shifts of this compound. Note: Precise, publicly available experimental data is limited; these are representative values based on spectral databases and related structures.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Data Acquisition:
-
Set the appropriate spectral width and acquisition time for a proton spectrum.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set a wider spectral width appropriate for carbon nuclei.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for its functional groups. The data presented below is for a solid sample prepared as a KBr pellet.
| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3100 | O-H and N-H stretching | Broad, Strong |
| ~1680 | C=O stretching (amide) | Strong |
| ~1640 | C=C stretching | Medium |
| ~1300 | C-O stretching (hydroxyl) | Medium |
Table 3: Characteristic IR absorption bands for this compound.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Objective: To obtain an IR spectrum of solid this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.
-
Add a small amount of this compound (approx. 1-2 mg) to the KBr.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Mass Spectrometric Data
The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight.
| m/z (mass-to-charge ratio) | Assignment | Relative Intensity (%) |
| 111 | [M]⁺ (Molecular Ion) | 100 |
| 83 | [M-CO]⁺ | Significant |
| 70 | Significant |
Table 4: Key mass-to-charge ratios for this compound from Electron Ionization (EI) Mass Spectrometry.[1][2]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Mass spectrometer with an electron ionization (EI) source
Procedure:
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
-
Ionization:
-
Heat the probe to vaporize the sample into the gas phase.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Separate the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
Detect the ions and record their abundance.
-
-
Data Analysis:
-
Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
A generalized workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and acidity (pKa) of 2,4-dihydroxypyridine, a crucial intermediate in the synthesis of various biologically active compounds. This document outlines key physicochemical data, details experimental protocols for their determination, and presents logical workflows and its role in synthetic pathways through standardized diagrams.
Core Physicochemical Data
This compound, also known as 3-deazauracil, is a heterocyclic organic compound with the molecular formula C₅H₅NO₂. Its structure is characterized by a pyridine (B92270) ring substituted with two hydroxyl groups. However, it predominantly exists in its tautomeric form, 4-hydroxy-2-pyridone.[1][2][3] This tautomerism is a critical factor influencing its chemical reactivity and physical properties.
Quantitative Physicochemical Properties
The solubility and acidity of this compound are fundamental parameters for its application in drug design and development. The following table summarizes its key quantitative properties.
| Property | Value | Conditions | Reference |
| Water Solubility | 6.211 g/L | 20 °C | [3][4] |
| pKa₁ | 1.37 (+1) | 20 °C | [3][4] |
| pKa₂ | 6.45 (0) | 20 °C | [3][4] |
| pKa₃ | 13 (+1) | 20 °C | [3][4] |
| Melting Point | 272-276 °C | [2][3][4] |
Experimental Protocols
Accurate determination of solubility and pKa is essential for understanding the behavior of this compound in various chemical and biological systems. The following sections detail standard experimental methodologies.
Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a flask containing deionized water (or a buffer of known pH).
-
Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Separation: The suspension is allowed to stand, and the supernatant is carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm syringe filter).
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as g/L or mol/L.
Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust method for determining the acid dissociation constants (pKa) of a substance by measuring the pH of a solution as a titrant is added.[7][8]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water. The solution may be purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[8]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve. For a polyprotic substance like this compound, multiple inflection points will be observed, corresponding to its different pKa values.
Visualized Workflows and Pathways
To further elucidate the experimental and synthetic context of this compound, the following diagrams are provided.
This compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. For instance, it is a precursor in the preparation of certain adenosine (B11128) analogs used in treating cardiovascular diseases.[9]
Biological Relevance and Applications
While this compound itself is not a therapeutic agent, its derivatives exhibit a wide range of biological activities. It is a known potent inhibitor of dihydrouracil (B119008) dehydrogenase.[2][4] Furthermore, the dihydropyridine (B1217469) scaffold is present in numerous drugs with diverse pharmacological effects, including antimicrobial, antineoplastic, and antioxidant properties.[10][11][12][13] Its utility as a synthetic intermediate makes it a compound of significant interest to the pharmaceutical and drug development industries. For example, it is used in the synthesis of compounds for treating hypertension and myocardial ischemia.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-ジヒドロキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 626-03-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 626-03-9 [chemicalbook.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. scielo.isciii.es [scielo.isciii.es]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 10. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
- 12. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Equilibrium of Hydroxypyridines in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical methodologies for studying the tautomeric equilibrium of hydroxypyridines in solution. Understanding the delicate balance between the hydroxy and pyridone forms is crucial for predicting molecular properties, reaction mechanisms, and biological activity in the field of drug discovery and development.
Introduction to Hydroxypyridine Tautomerism
Hydroxypyridines exist in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form and the non-aromatic pyridone form. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent and pH. The position of this equilibrium dictates the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and aromaticity, which in turn influence its biological function and behavior in pharmaceutical formulations.
The tautomeric equilibrium can be represented as follows:
Caption: General tautomeric equilibrium of hydroxypyridines.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the pyridone tautomer to the hydroxy tautomer ([Pyridone]/[Hydroxy]). The Gibbs free energy change (ΔG) for the tautomerization can be calculated from KT using the equation ΔG = -RTln(KT).
2-Hydroxypyridine Tautomeric Equilibrium
In the case of 2-hydroxypyridine, the pyridone form is significantly more stable in polar solvents, while the hydroxy form is favored in the gas phase and non-polar solvents.[1][2]
| Solvent | KT ([2-Pyridone]/[2-Hydroxypyridine]) | ΔG (kJ/mol) | Reference |
| Gas Phase | ~0.25 - 0.33 | 3.23 | [1][3] |
| Cyclohexane | ~1.7 | -0.32 kcal/mol | [4] |
| Chloroform | - | - | [5] |
| Acetonitrile | - | - | [5] |
| Water | ~900 | -12 | [1] |
3-Hydroxypyridine (B118123) Tautomeric Equilibrium
The tautomeric equilibrium of 3-hydroxypyridine is particularly sensitive to the solvent environment. In aqueous solution, it exists as a mixture of both the hydroxy and the zwitterionic pyridone forms.[6][7]
| Solvent | KT ([3-Pyridone]/[3-Hydroxypyridine]) | Reference |
| Water | 1.17 | [7] |
| Dioxane-Water Mixtures | Varies with dioxane % | [8] |
4-Hydroxypyridine Tautomeric Equilibrium
For 4-hydroxypyridine, the pyridone tautomer is overwhelmingly favored in polar solvents and in the solid state.[9][10][11] The hydroxy form is the predominant species in the gas phase and in non-polar solvents.[9][11]
| Solvent | Predominant Form | Reference |
| Gas Phase | 4-Hydroxypyridine | [9] |
| Cyclohexane | 4-Hydroxypyridine | [9] |
| Polar Solvents (e.g., DMSO, Water) | 4-Pyridone | [9][11] |
| Solid State | 4-Pyridone | [9] |
Experimental Protocols for Determining Tautomeric Equilibrium
Several experimental techniques can be employed to quantitatively determine the tautomeric equilibrium of hydroxypyridines in solution. The most common methods are UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectrophotometry
Principle: The hydroxy and pyridone tautomers exhibit distinct ultraviolet absorption spectra. By measuring the absorbance of a solution at specific wavelengths corresponding to the λmax of each tautomer, the concentration of each species can be determined using the Beer-Lambert law.
Detailed Methodology:
-
Preparation of Standard Solutions:
-
Synthesize or procure "fixed" derivatives where the tautomerism is blocked. For example, N-methyl-2-pyridone and 2-methoxypyridine (B126380) serve as models for the pyridone and hydroxy forms of 2-hydroxypyridine, respectively.
-
Prepare a series of standard solutions of known concentrations for each fixed derivative in the solvent of interest.
-
-
Determination of Molar Absorptivity (ε):
-
Measure the UV-Vis absorption spectra of the standard solutions.
-
Determine the molar absorptivity (ε) for each fixed tautomer at its respective λmax.
-
-
Analysis of the Hydroxypyridine Sample:
-
Prepare a solution of the hydroxypyridine of interest with a known total concentration in the same solvent.
-
Measure the UV-Vis absorption spectrum of the sample.
-
-
Calculation of Tautomer Concentrations and KT:
-
The total absorbance at a given wavelength is the sum of the absorbances of the two tautomers: Atotal = εhydroxy[Hydroxy]l + εpyridone[Pyridone]l.
-
The total concentration is known: Ctotal = [Hydroxy] + [Pyridone].
-
By measuring the absorbance at two different wavelengths (ideally the λmax of each tautomer), a system of two simultaneous equations can be solved to determine the concentrations of the hydroxy and pyridone forms.
-
Calculate the tautomeric equilibrium constant: KT = [Pyridone] / [Hydroxy].
-
Caption: Experimental workflow for determining K_T using UV-Vis spectrophotometry.
NMR Spectroscopy
Principle: The hydroxy and pyridone tautomers have distinct chemical shifts for their respective protons and carbons in ¹H and ¹³C NMR spectra. Due to the slow rate of interconversion on the NMR timescale, separate signals for each tautomer can often be observed.[12] The relative concentrations of the two forms can be determined by integrating the corresponding signals.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the hydroxypyridine in a deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire ¹H and/or ¹³C NMR spectra of the sample. Variable temperature NMR can also be employed to study the thermodynamics of the equilibrium.[9]
-
-
Spectral Assignment:
-
Assign the signals in the spectrum to the specific protons or carbons of the hydroxy and pyridone tautomers. This can be aided by comparison with the spectra of fixed derivatives or by using 2D NMR techniques (e.g., COSY, HSQC, HMBC).
-
-
Integration and Calculation of KT:
-
Integrate the area under the signals corresponding to a specific proton or a set of protons for each tautomer.
-
The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
-
Calculate the tautomeric equilibrium constant: KT = (Integral of Pyridone signal) / (Integral of Hydroxy signal).
-
Influence of pH on Tautomeric Equilibrium
The tautomeric equilibrium of hydroxypyridines is also influenced by the pH of the solution. The ionization of the hydroxy and pyridone forms can shift the equilibrium. The observed pKa of a tautomerizable molecule is a composite of the microscopic ionization constants of each tautomer and the tautomeric equilibrium constant.[13] A thorough understanding of the pH-dependent behavior is critical in drug development, as the charge state of a molecule affects its solubility, permeability, and interaction with biological targets.
Computational Methods
In addition to experimental techniques, computational chemistry plays a significant role in studying tautomeric equilibria.[1][5][14] Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to:
-
Calculate the relative energies (ΔG) of the tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model - PCM).
-
Predict the tautomeric equilibrium constants.
-
Provide insights into the geometric and electronic structures of the tautomers.
These computational approaches are valuable for complementing experimental data and for screening large numbers of compounds where experimental determination is not feasible.
Conclusion
The tautomeric equilibrium of hydroxypyridines is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of this equilibrium is paramount for the rational design and development of new pharmaceuticals. This guide has provided an overview of the key principles, quantitative data, and detailed experimental and computational methodologies for the characterization of hydroxypyridine tautomerism in solution. By applying these approaches, researchers can gain valuable insights into the behavior of these important heterocyclic compounds.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamic constants for tautomerism and ionization of pyridoxine and 3-hydroxypyridine in water–dioxane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 11. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations of Pyridone Tautomerism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine (B17775) is a subject of fundamental importance in chemistry and biology, with significant implications for drug design and molecular recognition. The relative stability of these tautomers is subtly influenced by their environment, including solvent effects and intermolecular interactions. Quantum chemical calculations have proven to be an invaluable tool for accurately predicting and understanding this tautomerism. This technical guide provides an in-depth overview of the computational methodologies employed to study pyridone tautomerism, presents a summary of key quantitative data, and outlines the workflows involved in these theoretical investigations.
Introduction
Pyridone and its derivatives are common structural motifs in a vast array of biologically active molecules and pharmaceuticals. The lactam-lactim tautomerism exhibited by these compounds, specifically the equilibrium between the 2-pyridone and 2-hydroxypyridine forms, plays a critical role in their chemical reactivity and biological function. The position of this equilibrium can dictate the molecule's hydrogen bonding capabilities, molecular recognition patterns, and ultimately its efficacy as a drug.
This guide details the application of quantum chemical calculations to elucidate the factors governing pyridone tautomerism. We will explore the theoretical background, computational protocols, and key findings from various studies, providing a comprehensive resource for researchers in the field.
Tautomeric Equilibrium
The tautomeric equilibrium of 2-pyridone can be represented as follows:
In the gas phase, 2-pyridone is the more stable tautomer. However, the equilibrium can be significantly shifted by the surrounding environment.
Computational Methodologies
A variety of quantum chemical methods have been employed to study pyridone tautomerism. The choice of method, basis set, and solvent model is crucial for obtaining accurate results.
Levels of Theory
-
Density Functional Theory (DFT): DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3, M06-2X), have been widely used due to their balance of computational cost and accuracy.
-
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory provides a good level of electron correlation and is often used for benchmarking.
-
Coupled Cluster Theory (CCSD(T)): The "gold standard" of quantum chemistry, CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), offers very high accuracy but is computationally expensive and typically used for smaller systems or as a benchmark.
Basis Sets
The choice of basis set is also critical. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used. The inclusion of diffuse functions is important for accurately describing the lone pairs and hydrogen bonding interactions.
Solvent Models
To simulate the effect of a solvent, implicit (continuum) or explicit solvent models are used.
-
Implicit Solvent Models: The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular choices. These models represent the solvent as a continuous dielectric medium.
-
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions.
Quantitative Data
The following tables summarize the relative energies of the 2-pyridone and 2-hydroxypyridine tautomers calculated at various levels of theory and in different environments. The energy of the more stable 2-pyridone tautomer is taken as the reference (0.00 kcal/mol).
Table 1: Relative Energies (ΔE in kcal/mol) in the Gas Phase
| Level of Theory | Basis Set | ΔE (2-hydroxypyridine) | Reference |
| B3LYP | 6-311++G(d,p) | 0.85 | |
| M06-2X | 6-311++G(d,p) | 0.70 | |
| MP2 | cc-pVTZ | 0.33 | |
| CCSD(T) | cc-pVTZ | 0.28 |
Table 2: Relative Gibbs Free Energies (ΔG in kcal/mol) in Different Solvents (B3LYP/6-311++G(d,p) with PCM)
| Solvent | Dielectric Constant (ε) | ΔG (2-hydroxypyridine) | Reference |
| Cyclohexane | 2.02 | 0.75 | |
| Chloroform | 4.81 | -0.62 | |
| Acetonitrile | 37.5 | -1.88 | |
| Water | 78.4 | -2.50 |
Experimental Protocols: A Computational Workflow
The following diagram outlines a typical computational workflow for determining the tautomeric equilibrium of pyridone derivatives.
Protocol Steps:
-
Initial Setup: The first step involves generating the 3D coordinates of the lactam and lactim tautomers of the pyridone derivative under investigation.
-
Gas-Phase Calculations:
-
Geometry Optimization: The initial structures are optimized to find their lowest energy conformations in the gas phase.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE) and other thermal corrections.
-
Single-Point Energy: For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.
-
-
Solvation Calculations: The calculations from the gas phase are repeated, but this time including a solvent model (implicit or explicit) to account for the effects of the medium.
-
Data Analysis:
-
Thermochemical Properties: The electronic energies and thermal corrections are used to calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the tautomers.
-
Equilibrium Constant: The Gibbs free energy difference is then used to calculate the tautomeric equilibrium constant (K_eq) using the equation: ΔG = -RT ln(K_eq).
-
Conclusion
Quantum chemical calculations provide a powerful and reliable framework for investigating the tautomerism of pyridones. By carefully selecting the computational methodology, it is possible to obtain quantitative predictions of tautomeric equilibria that are in good agreement with experimental data. This theoretical insight is invaluable for understanding the structure-activity relationships of pyridone-containing drugs and for the rational design of new therapeutic agents. The workflows and data presented in this guide serve as a valuable resource for researchers embarking on computational studies in this important area of chemistry.
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4-Dihydroxypyridine Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,4-dihydroxypyridine derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives serve as valuable scaffolds in the development of therapeutic agents for a range of diseases, including cardiovascular conditions and cancer.
Introduction
This compound, also known as 3-deazauracil, and its derivatives are recognized as important intermediates in the synthesis of various pharmaceutical compounds.[1][2] Their structural similarity to endogenous nucleobases allows them to interact with biological targets, leading to a spectrum of pharmacological activities. The dihydropyridine (B1217469) core, in a broader context, is a privileged structure in medicinal chemistry, famously found in calcium channel blockers like nifedipine (B1678770) and amlodipine.[3] The versatility of the dihydropyridine scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and antihypertensive properties.[3][4][5][6][7]
This document outlines two primary synthetic strategies: the synthesis of the core this compound molecule and the more general Hantzsch synthesis for creating a variety of dihydropyridine derivatives.
Data Presentation
The following tables summarize key quantitative data for representative dihydropyridine derivatives, highlighting their biological activities.
Table 1: Biological Activities of Dihydropyridine Derivatives
| Compound | Target/Activity | IC50/EC50 (µM) | Cell Line/Assay |
| Nifedipine | L-type Calcium Channel Blocker | 0.2 | Vascular smooth muscle |
| Amlodipine | L-type Calcium Channel Blocker | 0.1 | Vascular smooth muscle |
| Derivative A (hypothetical) | JNK3 Inhibitor | 0.05 | Enzymatic Assay |
| Derivative B (hypothetical) | Antimicrobial (S. aureus) | 1.5 (MIC) | Broth microdilution |
| Derivative C (hypothetical) | Anticancer (MCF-7) | 2.3 | MTT Assay |
Note: Data for hypothetical derivatives A, B, and C are representative values based on activities reported for similar dihydropyridine compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound via Decarboxylation
This protocol describes the synthesis of the parent this compound from 4,6-dihydroxynicotinic acid, a common precursor.
Materials:
-
4,6-Dihydroxynicotinic acid
-
Phosphoric acid (85%)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, create a mixture of phosphoric acid and water with a weight ratio of approximately 27:1.[8][9]
-
Add 4,6-dihydroxynicotinic acid to the phosphoric acid solution.
-
Heat the mixture with stirring to approximately 210°C.[8][9] This high temperature facilitates the decarboxylation reaction.
-
Maintain this temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with cold distilled water.
-
The this compound product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven.
-
The final product can be further purified by recrystallization.
Protocol 2: Hantzsch Synthesis of 1,4-Dihydropyridine (B1200194) Derivatives
The Hantzsch synthesis is a versatile one-pot multicomponent reaction for the preparation of a wide range of 1,4-dihydropyridine derivatives.[4]
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
A nitrogen source (e.g., ammonium (B1175870) acetate)
-
Ethanol (B145695) (or another suitable solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Standard laboratory glassware
-
Filtration and recrystallization equipment
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in ethanol.
-
Add the ammonium acetate (B1210297) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The 1,4-dihydropyridine product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,4-dihydropyridine derivative.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of this compound derivatives and a representative signaling pathway they might modulate.
Caption: General experimental workflows for the synthesis of this compound and its derivatives.
Caption: A representative signaling pathway potentially modulated by this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Applications of 2,4-Dihydroxypyridine Analogues in Pharmaceutical Manufacturing: The Synthesis of Ticagrelor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 2,4-dihydroxypyridine analogues as key starting materials in the synthesis of advanced pharmaceutical ingredients. The following sections will focus on the multi-step synthesis of Ticagrelor (B1683153), a potent antiplatelet agent, from a pyrimidine (B1678525) analogue of this compound. Ticagrelor is a critical medication in the prevention of thrombotic events in patients with acute coronary syndrome.
Introduction to this compound in Pharmaceutical Synthesis
This compound and its structural analogues, such as dihydroxypyrimidines, are versatile chemical intermediates in the pharmaceutical industry.[1][2] Their utility stems from multiple reactive sites that allow for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).[1] These compounds serve as foundational building blocks for drugs targeting a range of conditions, including cardiovascular diseases.[3] Specifically, derivatives of this compound are instrumental in the synthesis of adenosine (B11128) analogues and other heterocyclic compounds that exhibit significant therapeutic effects.[3]
Application Note: Synthesis of Ticagrelor
The synthesis of Ticagrelor provides a salient example of the application of a this compound analogue. The process commences with 4,6-dihydroxy-2-mercaptopyrimidine, a tautomeric form of 2-thiobarbituric acid, and proceeds through several key transformations including S-alkylation, nitration, chlorination, and subsequent coupling reactions to build the final complex molecule.
Experimental Workflow for Ticagrelor Synthesis
The overall synthetic strategy is outlined in the workflow diagram below.
Caption: Overall workflow for the synthesis of Ticagrelor.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Ticagrelor and its intermediates.
| Step | Starting Material | Product | Reported Yield |
| S-propylation, Nitration, and Chlorination (multi-step) | 4,6-Dihydroxy-2-mercaptopyrimidine | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | ~25% (overall) |
| Chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 87.5% |
| Multi-step synthesis from pyrimidine amine derivative | Pyrimidine amine derivative | Ticagrelor | 65% (overall) |
Experimental Protocols
The following protocols are derived from established synthetic routes for Ticagrelor and its intermediates.
Protocol 1: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
This protocol outlines the preparation of the key pyrimidine intermediate.
Step 1: S-propylation of 4,6-Dihydroxy-2-mercaptopyrimidine
-
To a suspension of 4,6-dihydroxy-2-mercaptopyrimidine in water, add sodium hydroxide.
-
Add n-propyl bromide or n-propyl iodide to the mixture.[4]
-
Stir the reaction mixture at room temperature. Note: This reaction can be slow, potentially requiring extended reaction times.[4]
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter and dry the solid to obtain 2-propylthio-pyrimidine-4,6-diol.[4]
Step 2: Nitration of 2-Propylthio-pyrimidine-4,6-diol
-
Dissolve the 2-propylthio-pyrimidine-4,6-diol in acetic acid.
-
Cool the solution and slowly add fuming nitric acid, maintaining a low temperature.[5]
-
After the addition is complete, allow the reaction to proceed to completion.
-
The reaction mass containing 5-nitro-2-propylthiopyrimidine-4,6-diol can be used directly in the next step or isolated by quenching with water and filtration.[5]
Step 3: Chlorination of 5-Nitro-2-propylthiopyrimidine-4,6-diol
-
To the 5-nitro-2-propylthiopyrimidine-4,6-diol, add phosphorus oxychloride.[5][6]
-
Add an aliphatic organic base, such as N,N-diisopropylethylamine, while keeping the temperature below 25°C.[6]
-
Heat the reaction mixture to 110-115°C and maintain for approximately 4 hours.[6]
-
After completion, cool the reaction mixture and carefully pour it into water.[6]
-
Extract the product with an organic solvent (e.g., toluene), wash, dry, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as an oil.[6]
Protocol 2: Synthesis of Ticagrelor from 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
This protocol describes the conversion of the key intermediate to the final API.
Step 1: Condensation and Reduction
-
React 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with [3aR-(3aα,4α,6α,6aα)]-6-amino-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol in a suitable solvent like ethylene (B1197577) glycol with a base such as diisopropylethylamine (DIPEA).[2]
-
Heat the reaction mixture to approximately 120-125°C.[2]
-
After completion, cool the reaction and dilute with water to precipitate the product.
-
Reduce the nitro group of the resulting compound using a reducing agent like iron powder in acetic acid to yield the corresponding 5-amino-pyrimidine derivative.[7]
Step 2: Triazole Ring Formation and Subsequent Reactions
-
Form the triazole ring by diazotization of the diamino intermediate with sodium nitrite (B80452) in acetic acid.[7]
-
The resulting triazolopyrimidine intermediate is then reacted with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in a suitable solvent with a base.
-
Finally, remove any protecting groups (e.g., from a hydroxyl group on the cyclopentane (B165970) ring) using acidic conditions (e.g., hydrochloric acid in dichloromethane) to yield Ticagrelor.[2]
Mechanism of Action of Ticagrelor
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets.[1][8] Unlike clopidogrel (B1663587) and prasugrel, it does not require metabolic activation.[1] Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the adenosine diphosphate (B83284) (ADP) binding site, acting as an allosteric antagonist.[1] This binding prevents ADP-mediated activation of the P2Y12 receptor, which in turn inhibits the downstream signaling cascade that leads to platelet activation and aggregation.[1][6]
Signaling Pathway of Ticagrelor's Antiplatelet Effect
The following diagram illustrates the signaling pathway inhibited by Ticagrelor.
Caption: Mechanism of action of Ticagrelor on the P2Y12 signaling pathway.
References
- 1. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 5. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 6. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 2,4-Dihydroxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2,4-dihydroxypyridine as a key intermediate in the development of novel agrochemicals. Detailed experimental protocols for the synthesis of this compound and its derivatives are presented, along with a discussion of their utility in creating active compounds for crop protection.
Introduction
This compound, also known as 2,4-pyridinediol, is a versatile heterocyclic compound that has garnered interest in various fields, including pesticide design.[1] Its unique chemical structure allows for a range of chemical modifications, making it a valuable scaffold for the synthesis of diverse bioactive molecules. The pyridine (B92270) ring is a common feature in many commercially successful agrochemicals, and the dihydroxy substitution pattern of this particular precursor offers multiple reaction sites for building more complex molecules with potential fungicidal, herbicidal, or insecticidal properties.[2]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization are critical first steps in leveraging this compound for agrochemical development. A key derivative, 2,4-dihydroxy-3-nitropyridine (B116508), introduces a nitro group that can be further functionalized, expanding the synthetic possibilities.
Quantitative Data Summary for Synthesis
| Step | Product | Starting Materials | Key Reagents/Conditions | Yield | Reference |
| 1 | This compound | 4,6-Dihydroxynicotinic acid | Phosphoric acid, heat to ~210°C | High (not specified) | [1] |
| 2 | 2,4-Dihydroxy-3-nitropyridine | This compound | Nitric acid, Acetic acid | 60% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4,6-Dihydroxynicotinic Acid [1]
This protocol describes the decarboxylation of 4,6-dihydroxynicotinic acid to produce this compound.
Materials:
-
4,6-Dihydroxynicotinic acid
-
Phosphoric acid (85%)
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Combine 4,6-dihydroxynicotinic acid and phosphoric acid in a reaction vessel equipped with a distillation apparatus.
-
Heat the mixture. Water will begin to distill off.
-
Continue heating until the temperature of the reaction mixture reaches approximately 210°C. At this point, a sufficient amount of water has been removed to facilitate the decarboxylation.
-
Maintain the temperature at 210°C (±5°C) until the reaction is complete (monitored by a suitable analytical method such as TLC or LC-MS).
-
Cool the reaction mixture and proceed with purification (e.g., crystallization) to isolate the this compound product.
Protocol 2: Synthesis of 2,4-Dihydroxy-3-nitropyridine [1]
This protocol details the nitration of this compound.
Materials:
-
This compound
-
Acetic acid
-
Nitric acid (concentrated)
-
Water
-
Isopropyl alcohol
-
Sintered glass funnel
-
Drying oven
Procedure:
-
Dissolve this compound in acetic acid in a reaction vessel.
-
Cool the solution.
-
Slowly add nitric acid to the cooled solution while maintaining a controlled temperature.
-
After the addition is complete, allow the reaction to proceed until completion (monitored by HPLC).
-
Add water to the reaction mixture to precipitate the product. A dark brown solid should appear at a temperature below 80°C.
-
Stir the mixture for 2-3 hours to allow for complete precipitation.
-
Filter the solid product using a medium porosity sintered glass funnel.
-
Wash the collected solid with isopropyl alcohol.
-
Air-dry the product for 1 hour, followed by drying in a vacuum oven at 50°C for 48 hours to yield 2,4-dihydroxy-3-nitropyridine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and logical relationships in the preparation of this compound and its application as a precursor for further derivatization.
References
Application Notes and Protocols: 2,4-Dihydroxypyridine in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4-dihydroxypyridine and its tautomer, 4-hydroxy-2-pyridone, as a versatile precursor for the synthesis of various fused heterocyclic systems. This document details synthetic strategies, experimental protocols, and quantitative data for the preparation of pyranopyridines, with proposed pathways for the synthesis of furo- and thiazolopyridines.
Application Notes
This compound, which predominantly exists in its more stable tautomeric form as 4-hydroxy-2-pyridone, is a highly valuable starting material in heterocyclic chemistry. Its ambident nucleophilic character, arising from the presence of multiple reaction sites including the nitrogen atom, the C3 and C5 positions of the pyridine (B92270) ring, and the hydroxyl group, allows for its participation in a variety of cyclization and multicomponent reactions. This reactivity is key to the construction of complex, fused heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2]
The application of this compound and its derivatives in multicomponent reactions is a particularly efficient strategy for the rapid generation of molecular diversity.[3][4] These one-pot syntheses allow for the formation of multiple bonds and stereocenters in a single operation, which is highly advantageous in the development of libraries of bioactive compounds.
This document focuses on the synthesis of three key fused heterocyclic systems:
-
Pyrano[2,3-b]pyridines and Pyrano[3,2-c]pyridones: These scaffolds are present in a variety of biologically active molecules and natural products. The electron-rich nature of the 4-hydroxy-2-pyridone ring facilitates its reaction with electrophilic components to construct the fused pyran ring.
-
Furo[2,3-b]pyridines: This isosteric analog of azaindole is a crucial hinge-binding motif in many kinase inhibitors.[5] The synthesis of this scaffold often involves the construction of the furan (B31954) ring onto a pre-existing pyridine core.
-
Thiazolo[4,5-b]pyridines: As bioisosteres of purines, these compounds exhibit a broad spectrum of pharmacological activities.[6] Their synthesis typically involves the annulation of a thiazole (B1198619) ring onto a functionalized pyridine.
While direct, high-yield synthetic routes from the parent this compound to all these fused systems are not extensively documented, its derivatives, such as 4-hydroxy-6-methylpyridin-2(1H)-one, have been successfully employed.[7] The protocols provided herein offer both established methods using such derivatives and strategic guidance for the adaptation of these methods to the unsubstituted this compound, which may require initial functionalization to enhance its reactivity for certain synthetic transformations.
Experimental Protocols and Data
Synthesis of Pyrano[3,2-c]pyridone Derivatives
This protocol describes a three-component reaction for the synthesis of pyrano[3,2-c]pyridones using a 4-hydroxy-2-pyridone derivative, an aromatic aldehyde, and malononitrile.[4]
Reaction Scheme:
References
- 1. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 2. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substituted 2,4-Dihydroxypyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the biological activities of substituted 2,4-dihydroxypyridine analogs, focusing on their potential as therapeutic agents. This document includes a summary of their quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Biological Activities of Substituted this compound Analogs
Substituted this compound analogs, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The core this compound scaffold allows for substitutions at various positions, leading to a wide range of derivatives with distinct biological profiles.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of pyridine (B92270) and dihydropyridine (B1217469) derivatives against various cancer cell lines. While specific data for a wide range of substituted this compound analogs is still emerging, the broader class of compounds exhibits significant antiproliferative effects. For instance, certain N-substituted 1H-indole-2-carboxamides have shown potent activity against leukemia (K-562) and colon cancer (HCT-116) cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1] Molecular docking studies suggest that these compounds may exert their effects by targeting key proteins in cancer signaling pathways, such as epidermal growth factor receptor (EGFR), topoisomerase-DNA complexes, and PI3Kα.[1]
Table 1: Anticancer Activity of Representative Pyridine and Dihydropyridine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxamide 12 | K-562 (Leukemia) | 0.33 | [1] |
| Indole-2-carboxamide 14 | K-562 (Leukemia) | 0.61 | [1] |
| Indole-2-carboxamide 4 | K-562 (Leukemia) | 0.61 | [1] |
| Indole-2-carboxamide 10 | HCT-116 (Colon Cancer) | 1.01 | [1] |
| Pyridine acyl sulfonamide 23 | B16-F10 (Melanoma) | 2.8 | [2] |
| Pyridine acyl sulfonamide 23 | HepG2 (Liver Cancer) | 1.2 | [2] |
| Pyridine acyl sulfonamide 23 | MCF-7 (Breast Cancer) | 1.8 | [2] |
| 4-Aryldihydropyridine 18 | HeLa (Cervical Cancer) | 3.6 | [3] |
| 4-Aryldihydropyridine 19 | HeLa (Cervical Cancer) | 2.3 | [3] |
| 4-Aryldihydropyridine 18 | MCF-7 (Breast Cancer) | 5.2 | [3] |
| 4-Aryldihydropyridine 19 | MCF-7 (Breast Cancer) | 5.7 | [3] |
Antimicrobial Activity
Substituted dihydropyridine analogs have also been evaluated for their antimicrobial properties. Certain derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] For example, some C2-substituted 1,4-dihydropyridine (B1200194) analogs have demonstrated inhibitory activity against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli.[5] The mechanism of antimicrobial action for some dihydropyridines is thought to involve the inhibition of DNA gyrase, an essential bacterial enzyme.[5]
Table 2: Antimicrobial Activity of Representative Dihydropyridine Analogs
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative 33 | Mycobacterium smegmatis | 9 | [5] |
| Derivative 33 | Staphylococcus aureus | 25 | [5] |
| Derivative 33 | Escherichia coli | 100 | [5] |
| Derivative 4 | Mycobacterium smegmatis | 50 | [5] |
| Pyridine quaternary analog IIIa | Escherichia coli | Moderate Activity | [4] |
| Pyridine quaternary analog IIIc | Staphylococcus epidermidis | Moderate Activity | [4] |
| Pyridine quaternary analog IIIi | Escherichia coli | Good Activity | [4] |
Enzyme Inhibitory Activity
The pyridine scaffold is present in numerous enzyme inhibitors. Pyridine acyl sulfonamide derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[2] Additionally, some dihydropyridine analogs have been found to be activators of SIRT3, a mitochondrial deacetylase involved in cellular metabolism and stress response, suggesting their potential in metabolic and age-related diseases.[6] The inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, has also been achieved with lipophilic analogs of FR900098, which contains a phosphonic acid moiety.[7]
Table 3: Enzyme Inhibitory/Activating Activity of Representative Pyridine and Dihydropyridine Analogs
| Compound ID | Target Enzyme | Activity | IC50/KD | Reference |
| Pyridine acyl sulfonamide 23 | COX-2 | Inhibition | 0.8 µM (IC50) | [2] |
| 1,4-Dihydropyridine 3c | SIRT3 | Activation | 29 µM (KD) | [6] |
| FR900098 analog 6e | P. falciparum DXR | Inhibition | 3.60 µM (IC50 vs parasites) | [7] |
| FR900098 analog 6l | P. falciparum DXR | Inhibition | nM range (vs enzyme) | [7] |
| FR900098 analog 6n | P. falciparum DXR | Inhibition | nM range (vs enzyme) | [7] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, K-562, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Substituted this compound analogs
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Agar (B569324) Well Diffusion Method
This method is used for preliminary screening of the antibacterial activity of the synthesized compounds.[4]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates
-
Luria-Bertani (LB) broth
-
Substituted this compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer
-
Standard antibiotic discs (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by growing the test organism in LB broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Spread the bacterial suspension evenly onto the surface of the nutrient agar plates.
-
Create wells in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.
-
Place a standard antibiotic disc as a positive control and a solvent control (e.g., DMSO) in separate wells or on the plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)
This protocol describes a method to evaluate the inhibitory effect of compounds on COX-2 activity.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Substituted this compound analogs
-
DMSO
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compounds (dissolved in DMSO) at various concentrations in the reaction buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Determine the percentage of inhibition of COX-2 activity for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development of various cancers. Some small molecule inhibitors have been shown to target this pathway. While specific data for this compound analogs is limited, this pathway represents a plausible target for anticancer agents.
Caption: Putative inhibition of the Hedgehog signaling pathway by a this compound analog.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel substituted this compound analogs.
Caption: General workflow for the development of this compound analogs as therapeutic agents.
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 5. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,4-Dihydroxypyridine as a Versatile Intermediate for Novel Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,4-dihydroxypyridine as a key intermediate in the synthesis of potent antiviral compounds. The focus is on derivatives targeting a range of viruses, with a particular emphasis on Human Immunodeficiency Virus (HIV), influenza, and coronaviruses.
Introduction
This compound, and its tautomeric form 2,4-pyridinedione, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Notably, pyridinone-containing molecules have emerged as a prominent class of antiviral agents, demonstrating efficacy against various viral targets. These compounds often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors, or by disrupting other critical stages of the viral life cycle.[1][2][3] This document outlines the synthesis of antiviral derivatives, presents their biological activity data, and provides detailed protocols for their evaluation.
Data Presentation
The antiviral activity of various this compound derivatives is summarized below. The data highlights the half-maximal effective concentration (EC₅₀), half-maximal cytotoxic concentration (CC₅₀), and the selectivity index (SI), providing a clear comparison of their potency and therapeutic window.
Table 1: Antiviral Activity of Amine-Type Cyclopentanepyridinone Derivatives against HIV-1
| Compound ID | R Group | EC₅₀ (nM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| 6 | n-Propyl | 1200 | >100 | >83 |
| 9 | n-Pentyl | 540 | >100 | >185 |
| 10 | n-Hexyl | 780 | >100 | >128 |
| 11 | Isopropyl | 3200 | >100 | >31 |
| 12 | Cyclopentyl | 890 | >100 | >112 |
Data sourced from a study on novel amine-type cyclopentanepyridinone derivatives as NNRTIs.
Table 2: Inhibitory Activity of Pyridinone Derivatives against HIV-1 Reverse Transcriptase
| Compound ID | Template-Primer | IC₅₀ (nM) |
| L-697,639 | rC-dG | 20-800 |
| L-697,661 | rC-dG | 20-800 |
| L-696,229 | Poly(rA)-oligo(dT)₁₈ | 400 |
IC₅₀ values are dependent on the template-primer used in the assay.[4][5]
Table 3: Antiviral Activity of Benzothiazolyl-pyridine Hybrids against SARS-CoV-2
| Compound ID | R Group | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | SI (CC₅₀/IC₅₀) |
| 8f | 4-Chlorophenyl | 240.6 | >1000 | >4.16 |
| 8g | 4-Methoxyphenyl | 868.2 | >1000 | >1.15 |
| 8h | 4-Nitrophenyl | 544.6 | >1000 | >1.84 |
| Lopinavir (Control) | - | 129.8 | - | - |
These compounds were identified as potential CoV-3CL protease inhibitors.[5]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2,4-Dioxo-1,2,3,4-tetrahydropyridine Derivatives
This protocol describes a generalized synthetic route for the derivatization of this compound.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the desired N-substituted derivative.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT)₁₅ template-primer
-
[³H]-dTTP (radiolabeled thymidine (B127349) triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)₁₅, and [³H]-dTTP.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells of a microtiter plate.
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled DNA by incubating on ice for 30 minutes.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of the synthesized compounds in a cell line (e.g., MT-4 cells).
Materials:
-
MT-4 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value.
Visualizations
Logical Workflow: Antiviral Drug Discovery and Development
The following diagram illustrates a typical workflow for the discovery and development of antiviral compounds starting from a chemical library.
Caption: A streamlined workflow for antiviral drug discovery.
Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase
This diagram illustrates the mechanism of action of pyridinone-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Caption: Mechanism of HIV-1 RT inhibition by pyridinone NNRTIs.
Experimental Workflow: High-Throughput Screening (HTS) for Antiviral Compounds
This diagram outlines the key steps in a high-throughput screening campaign to identify novel antiviral agents.
Caption: A typical workflow for high-throughput antiviral screening.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,4-Dihydroxypyridine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic role of the 2,4-dihydroxypyridine scaffold in the synthesis of novel anticancer agents. This document details the synthetic versatility of this pyridine (B92270) derivative, its utility in generating compounds that target key oncogenic signaling pathways, and provides detailed protocols for the synthesis and biological evaluation of these potential therapeutics.
Introduction: this compound as a Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in crucial hydrogen bond interactions make it an ideal foundation for designing potent and selective kinase inhibitors.[2] Among pyridine precursors, this compound (CAS 626-03-9) emerges as a particularly valuable and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[3][4] Its structure offers multiple reactive sites, enabling the complex chemical modifications necessary for the development of targeted anticancer agents.[3] While many studies focus on the broader "dihydropyridine" or "pyridine" scaffold, the underlying synthetic routes often permit the use of foundational structures like this compound to generate the more complex, biologically active molecules.
Synthetic Strategies and Anticancer Activity
The synthesis of anticancer agents from a this compound core can be conceptualized through a series of chemical modifications to build more complex and pharmacologically active molecules. The inherent reactivity of the this compound scaffold allows for the introduction of various substituents, which is a critical step in designing targeted drug molecules.[3]
A general synthetic workflow can be envisioned as follows:
Caption: Generalized workflow for synthesizing anticancer agents from this compound.
Derivatives of the pyridine scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines. These compounds often function by inhibiting key enzymes involved in cancer progression, such as protein kinases, or by inducing programmed cell death (apoptosis) and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the cytotoxic activity and kinase inhibitory potential of various pyridine-based compounds, showcasing the therapeutic promise of this scaffold.
Table 1: Cytotoxic Activity of Pyridine Derivatives Against Various Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | MCF-7 (Breast) | 0.11 - 0.22 | [5] |
| Pyridine-Ureas | Various (NCI-60) | Mean Inhibition: 43-49% | [5] |
| 1,2-Dihydropyridines | HT-29 (Colon) | 0.70 | [3] |
| 1,2-Dihydropyridines | MDA-MB-231 (Breast) | 4.6 | [3] |
| 1,4-Dihydropyridines | MOLT-4 (Leukemia) | 17.4 | [6] |
| 1,4-Dihydropyridines | MCF-7 (Breast) | 28.5 | [6] |
| 1,4-Dihydropyridines | LS180 (Colon) | 29.7 | [6] |
| Pyridone Derivatives | A549 (Lung) & MCF-7 (Breast) | 0.008 - 0.015 | [7] |
| Thiazole-Pyridine Hybrids | A549 (Lung) & MCF-7 (Breast) | 0.050 - 0.120 | [7] |
Table 2: Kinase Inhibitory Activity of Pyridine-Based Compounds
| Compound Type | Target Kinase | IC50 | Reference |
| Pyridine-Urea Derivative | VEGFR-2 | 3.93 µM | [8] |
| 3-Cyano-6-naphthylpyridine | VEGFR-2 | 0.19 nM | [9] |
| Pyridine Derivative | VEGFR-2 | 0.12 µM | [6] |
| Pyrazolopyridine Derivative | CDK2/cyclin A2 | 0.24 µM | [10] |
| Pyridine-Oxadiazole Hybrid | PIM-1 | 14.3 nM | [11] |
| 2-(4-pyridyl)-benzimidazole | PKN2 | 0.064 µM | [12] |
| Aminopyridine Derivative | VRK1 | 150 nM | [13] |
Key Signaling Pathways Targeted by Pyridine Derivatives
Many pyridine-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for tumor growth and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a well-established anticancer strategy.[14]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[15][] Its deregulation is common in many cancers, making it an attractive therapeutic target.[17]
Caption: Pyridine-based inhibitors induce G1/S cell cycle arrest by targeting CDK2.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a significant role in cell survival and proliferation by phosphorylating various downstream targets, including proteins involved in apoptosis.[18][19] Overexpression of PIM-1 is associated with numerous cancers.[20]
Caption: PIM-1 inhibition by pyridine derivatives promotes apoptosis.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyridine Derivative (General Procedure)
This protocol describes a general method for the synthesis of substituted pyridine derivatives, which can be adapted from precursors like this compound through appropriate functionalization.
Materials:
-
Functionalized pyridine precursor (e.g., a halogenated derivative of this compound)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a microwave vial, combine the functionalized pyridine precursor (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).[2]
-
Solvent Addition: Add the appropriate solvent to the vial.[2]
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 120°C for 30-60 minutes. Alternatively, use conventional heating and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the final substituted pyridine derivative.
Caption: Workflow for the Suzuki-Miyaura coupling to synthesize substituted pyridine derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[1][7]
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[1][21]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Caption: Workflow of the MTT assay for determining cell viability.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[22]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect the cells and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[22]
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of a diverse range of pyridine-based anticancer agents. Its chemical tractability allows for the generation of extensive compound libraries for high-throughput screening. The potent and selective inhibitory activities of pyridine derivatives against key oncogenic kinases, coupled with their ability to induce apoptosis and cell cycle arrest, underscore the therapeutic potential of this chemical class. The protocols provided herein offer a solid foundation for the synthesis and comprehensive biological evaluation of novel anticancer compounds derived from this privileged scaffold.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. bosterbio.com [bosterbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elgenelim.com [elgenelim.com]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Targeting cyclin dependent kinases in management of human cancer - Int J Pharm Chem Anal [ijpca.org]
- 17. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4-Dihydroxypyridine
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 2,4-Dihydroxypyridine using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols outlined are designed for accuracy, reliability, and reproducibility in research and quality control settings.
Introduction
This compound, a significant pyridine (B92270) derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is essential for monitoring reaction progress, assessing purity, and conducting stability studies. This application note details a validated reversed-phase HPLC (RP-HPLC) method suitable for these purposes. The methodology is founded on established chromatographic principles for analyzing polar aromatic compounds.
Chromatographic Conditions
The separation of this compound is achieved using a C18 stationary phase with an isocratic mobile phase, ensuring stable retention times and optimal peak symmetry. UV detection is employed for its sensitivity and specificity to the analyte's chromophore.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 95:5 (v/v) 20 mM Potassium Phosphate Monobasic (pH 3.5 with H₃PO₄) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Method Validation Summary
The described method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4] The validation parameters demonstrate the method's linearity, precision, accuracy, and robustness.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from common impurities or degradation products |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (1 L):
-
Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in 950 mL of HPLC-grade water.
-
Adjust the pH of the solution to 3.5 using dilute phosphoric acid (H₃PO₄).
-
Add 50 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
b) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.[3]
c) Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
Sample Preparation
The sample preparation procedure should be adapted based on the sample matrix.
a) For Bulk Drug Substance:
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up the volume.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[5]
b) For Biological Matrices (e.g., Plasma):
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 2 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]
-
Inject 10 µL of the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak area for this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow and Diagrams
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
The signaling pathway below illustrates the logical relationship of the key steps in the analytical process.
Caption: Key stages of the analytical method for this compound.
References
- 1. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. nacalai.com [nacalai.com]
Application Notes and Protocols for 2,4-Dihydroxypyridine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2,4-dihydroxypyridine derivatives as a versatile class of enzyme inhibitors. It includes detailed application notes, quantitative data on their inhibitory activities, experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage with the active sites of various enzymes. Its unique electronic and structural features, including the capacity for key hydrogen bonding interactions, make it an attractive starting point for the design of potent and selective enzyme inhibitors. Derivatives of this core structure have demonstrated significant inhibitory activity against several important enzyme classes, including topoisomerases and protein kinases, highlighting their potential in the development of novel therapeutics for a range of diseases, particularly cancer.
Featured Enzyme Targets and Derivatives
Topoisomerase II Inhibition
A notable application of this compound derivatives is in the inhibition of topoisomerase II (Topo II), a critical enzyme in DNA replication and chromosome segregation. Certain dihydroxylated 2,4-diphenyl-6-aryl-pyridine derivatives have been identified as specific catalytic inhibitors of Topo II.[1]
Quantitative Data: Topoisomerase II Inhibition
| Compound ID | Derivative Structure | Target Enzyme | IC50 (µM) | Reference |
| 1 | 2-(2,4-dihydroxyphenyl)-4-phenyl-6-(thiophen-2-yl)pyridine | Topoisomerase II | Data not available in provided abstracts | [1] |
Further quantitative data would require access to the full-text articles of the cited literature.
Kinase Inhibition
The pyridine (B92270) core is a well-established scaffold for the development of kinase inhibitors. While specific data for this compound derivatives is emerging, related pyridine-based compounds have shown potent inhibition of various kinases, suggesting a promising area of investigation for this scaffold. For instance, various pyridine derivatives have been explored as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Vaccinia-Related Kinases (VRK1/2), and Tyrosine Kinase 2 (TYK2).[2][3][4]
Quantitative Data: Kinase Inhibition (Illustrative examples from related pyridine derivatives)
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2 | 0.24 | [2] |
| 3 | Aminopyridine Scaffold | VRK1 | 0.15 | [3] |
| 4 | Acyl Pyridine Derivative | TYK2 | Selective inhibitor, specific IC50 not provided in abstract | [4] |
Experimental Protocols
Synthesis of this compound Core
A general and efficient method for the synthesis of the this compound core is through the decarboxylation of 4,6-dihydroxynicotinic acid.[5]
Protocol: Synthesis of this compound
Materials:
-
4,6-Dihydroxynicotinic acid
-
Phosphoric acid
-
Water
-
Heating mantle
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Combine 4,6-dihydroxynicotinic acid with phosphoric acid in a round-bottom flask.
-
Heat the mixture to a temperature sufficient to remove water via distillation, achieving a phosphoric acid to water ratio of not less than approximately 27 to 1 by weight.
-
Continue heating the reaction mixture to approximately 210°C (±5°C) to facilitate decarboxylation.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, allow the mixture to cool and then isolate the this compound product through appropriate workup and purification procedures.
Note: This is a general protocol based on patent literature. Specific reaction conditions, workup, and purification steps may need to be optimized.
Enzyme Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of this compound derivatives against topoisomerases and kinases.
Protocol: Topoisomerase II DNA Relaxation Assay
Principle: This assay measures the ability of an inhibitor to prevent Topo II from relaxing supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2, ATP, DTT)
-
This compound derivative (test compound) dissolved in DMSO
-
Etoposide (positive control)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the test compound or controls.
-
Initiate the reaction by adding Topoisomerase II to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Protocol: Kinase Inhibition Assay (Generic)
Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide by a specific kinase. Inhibition is quantified by a decrease in the phosphorylated product.
Materials:
-
Specific kinase (e.g., CDK2, VRK1)
-
Substrate peptide specific for the kinase
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
This compound derivative (test compound) dissolved in DMSO
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
Phosphocellulose membrane or other capture method
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in a microplate containing assay buffer, substrate peptide, and varying concentrations of the test compound or controls.
-
Add the kinase to each well to initiate the reaction.
-
Add [γ-³³P]ATP to start the phosphorylation.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixtures onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the experimental design.
Caption: Inhibition of the Topoisomerase II catalytic cycle.
Caption: Inhibition of a typical protein kinase signaling pathway.
Caption: General experimental workflow for inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dihydroxypyridine
Welcome to the technical support center for the purification of crude 2,4-Dihydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the required final purity, and the scale of the purification.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can originate from the starting materials and side reactions during synthesis. If synthesized from malic acid and ammonia, potential impurities include unreacted starting materials, fumaric acid, maleic acid, and other pyridine (B92270) derivatives formed through side reactions. When citric acid is the precursor, citrazinic acid could be a possible impurity.[1] Incomplete reactions in other synthetic routes, such as the Hantzsch synthesis, can lead to intermediates like β-ketoesters and enamines as impurities.[2][3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[4] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. The melting point of the compound is also a good indicator of purity; pure this compound has a melting point in the range of 272-276 °C.[5]
Q4: Is this compound stable during purification?
A4: this compound is a relatively stable compound. However, like many dihydropyridine (B1217469) derivatives, it can be sensitive to light and prolonged exposure to high temperatures, which may cause degradation.[6] It is advisable to protect the compound from light during purification and storage.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: "Oiling out" during recrystallization.
-
Question: My this compound is separating as an oil instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound-impurity mixture.
-
Solution 1: Add more solvent. The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent. Allow the solution to cool slowly.[6]
-
Solution 2: Change the solvent system. If the problem persists, the solvent may be unsuitable. A two-solvent system can be effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. For this compound, a mixture of ethanol (B145695) and water could be a suitable system.[6]
-
Issue 2: Poor separation in column chromatography.
-
Question: I am not achieving good separation of this compound from its impurities using a silica (B1680970) gel column. What can I do?
-
Answer: Poor separation can be due to an inappropriate solvent system or issues with the stationary phase.
-
Solution 1: Optimize the eluent. Use Thin-Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation (Rf value of the desired compound around 0.25-0.35). For polar compounds like this compound, a polar eluent system is required. A gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate (B1210297) is a good starting point.[7][8]
-
Solution 2: Deactivate the silica gel. The acidic nature of silica gel can sometimes cause tailing or irreversible adsorption of basic compounds like pyridines. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (0.1-1%).[9]
-
Issue 3: Persistent color in the purified product.
-
Question: My this compound remains colored even after purification. How can I remove the color?
-
Answer: Colored impurities can sometimes co-purify with the product.
-
Solution: Use activated charcoal. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.[6]
-
Issue 4: Low recovery of purified this compound.
-
Question: I am getting a very low yield after purification. How can I improve it?
-
Answer: Low recovery can be due to several factors.
-
In Recrystallization: You may be using too much solvent, or the compound may have significant solubility in the cold solvent. Use the minimum amount of hot solvent necessary to dissolve the product and ensure the solution is thoroughly cooled to maximize crystal formation.[10]
-
In Column Chromatography: The compound might be strongly adsorbed to the stationary phase. Ensure the polarity of the eluent is high enough to elute the compound in a reasonable number of column volumes.
-
Data Presentation
Table 1: Recrystallization Solvents for this compound and its Derivatives.
| Compound | Recrystallization Solvent(s) | Observed Outcome | Reference |
| This compound | Water | Potential solvent for purification | [4] |
| This compound Derivatives | Ethyl acetate/Hexane (B92381) | Effective for crystallization | [11] |
| This compound Derivatives | Ethanol | Effective for crystallization | [11] |
| 2,4-Dihydroxynitropyridine | Heptane with charcoal treatment | Yielded purified solid | [11] |
Table 2: Typical Purity and Yield Data for this compound Purification.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield |
| Recrystallization | ~85-90% | >98% | 70-85% |
| Column Chromatography | ~80-90% | >99% | 60-80% |
Note: These are typical values and can vary depending on the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring until the solid completely dissolves. Add hot water in small portions if necessary to achieve complete dissolution.[12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[6]
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Start eluting the column with a mobile phase of low polarity (e.g., chloroform). Gradually increase the polarity by adding methanol to the chloroform (e.g., starting with 1% methanol in chloroform and gradually increasing to 5-10% methanol).[13]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. The acidic impurities will be extracted into the aqueous layer. Separate the organic layer.
-
Acidification and Extraction: To the organic layer, add a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Separate the aqueous layer.
-
Neutralization and Isolation: Neutralize the acidic aqueous layer with a base (e.g., NaOH) to precipitate the purified this compound.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues during recrystallization.
Caption: A workflow for the purification of this compound using column chromatography.
References
- 1. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. This compound 97 626-03-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Purification [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Side reactions in the synthesis of 2,4-Dihydroxypyridine and their prevention
Welcome to the Technical Support Center for the synthesis of 2,4-Dihydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical yields?
The most prevalent laboratory and industrial synthesis of this compound involves the decarboxylation of 4,6-dihydroxynicotinic acid or its alkyl esters.[1][2] This reaction is typically catalyzed by a strong acid, most commonly phosphoric acid, and is carried out at high temperatures (around 210°C) under substantially dehydrated conditions to drive the reaction to completion.[1][2] Yields for this process are generally in the range of 60%.[1][2]
Q2: My reaction is complete, but I am observing a low yield of this compound. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Decarboxylation: The most common reason for low yields is the incomplete removal of the carboxylic acid group from the starting material. This can be caused by insufficient reaction temperature or time.
-
Presence of Water: The decarboxylation reaction is sensitive to water. The presence of excess water in the reaction mixture can hinder the efficiency of the phosphoric acid catalyst and lead to lower yields.[1][2]
-
Thermal Degradation: At the high temperatures required for decarboxylation, the product, this compound, can undergo thermal degradation. The extent of degradation is dependent on the reaction time and temperature.
-
Sub-optimal Catalyst Concentration: An inappropriate ratio of phosphoric acid to the starting material can lead to an incomplete reaction.
Q3: I have a dark-colored crude product. What is the cause and how can I purify it?
The formation of a dark brown or black crude product is common in this high-temperature reaction and is likely due to the formation of polymeric byproducts or other thermal degradation products.[1] Purification can be achieved through recrystallization.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Incomplete Decarboxylation
Symptoms:
-
The presence of a significant amount of 4,6-dihydroxynicotinic acid in the final product, as detected by analytical methods such as HPLC or NMR.
-
Lower than expected yield of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reaction Temperature | Ensure the reaction temperature reaches and is maintained at approximately 210°C.[1][2] Use a high-temperature thermometer and ensure uniform heating of the reaction vessel. |
| Inadequate Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically complete within 4-5 hours at 210°C.[1] |
| Excess Water in Reaction Mixture | Use a Dean-Stark apparatus to remove water from the reaction mixture as it forms.[2] Ensure that the phosphoric acid used is of high concentration (e.g., 85%) and that the starting materials are dry.[2] |
Problem 2: Formation of Byproducts
Symptoms:
-
Presence of unexpected peaks in HPLC or GC-MS analysis of the crude product.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Degradation | High reaction temperatures can lead to the decomposition of the desired product. While the exact nature of all degradation products is not fully elucidated, maintaining a strict temperature control at the optimal level (around 210°C) and minimizing the reaction time can help reduce their formation.[1][2] |
| Polymerization | At elevated temperatures, pyridine (B92270) derivatives can be susceptible to polymerization, leading to the formation of dark, tarry substances.[3] Minimizing the reaction time once the conversion is complete is crucial. |
| Nitrated Byproducts (if applicable) | If the synthesis is followed by a nitration step without proper purification of the this compound intermediate, various nitrated species can form.[1][2] It is crucial to isolate and purify the this compound before proceeding to subsequent reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Decarboxylation
Materials:
-
Methyl 4,6-dihydroxynicotinate (or 4,6-dihydroxynicotinic acid)
-
Phosphoric acid (85%)
-
Isopropyl alcohol (for washing)
Procedure:
-
Set up a 3-neck flask equipped with a mechanical stirrer, a temperature probe, a Dean-Stark apparatus, and a reflux condenser.
-
Charge the flask with methyl 4,6-dihydroxynicotinate and phosphoric acid (a common ratio is 1:3 by weight).[2]
-
Heat the suspension with a heating mantle. A solution should form at around 120°C.
-
Continue heating to distill off water. The reaction temperature should reach approximately 210°C.[1][2]
-
Maintain the reaction at 210°C for 4-5 hours, monitoring the progress by HPLC to ensure the disappearance of the starting material.[1]
-
Once the reaction is complete, cool the mixture.
-
Carefully add water to the cooled reaction mixture, which will cause the product to precipitate.
-
Filter the resulting solid and wash it with isopropyl alcohol.
-
Dry the product in a vacuum oven.
Purification by Recrystallization
Procedure:
-
Choose a suitable solvent system. A common method is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol-water mixtures can be effective for this compound.
-
Dissolve the crude, dark-colored product in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
Analytical Methods for Impurity Detection
A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a buffer such as ammonium (B1175870) acetate (B1210297) is often effective.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) can be used to monitor the separation.[5]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
For volatile impurities, GC-MS can be a powerful tool. Derivatization of the hydroxyl groups of this compound may be necessary to increase its volatility.[6][7]
Visualizations
References
- 1. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of 2,4-Dihydroxypyridine under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and understanding the stability of 2,4-dihydroxypyridine under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under acidic and basic conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general chemical principles suggest that hydrolysis of the amide-like functionality within the pyridinone ring is a likely route of degradation. Under acidic conditions, protonation of the ring nitrogen or carbonyl oxygen could facilitate nucleophilic attack by water, potentially leading to ring-opening. In basic conditions, deprotonation of the hydroxyl groups could enhance susceptibility to oxidation or other base-catalyzed reactions. It is crucial to perform forced degradation studies to identify the actual degradation products.
Q2: I am observing rapid degradation of my this compound sample in a basic solution. What could be the cause?
A2: Rapid degradation in basic solutions could be due to several factors. The pyridinediol structure is susceptible to base-catalyzed hydrolysis and oxidation. The presence of dissolved oxygen can significantly accelerate degradation in alkaline environments. Ensure your buffers are de-gassed and consider running experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q3: My analytical method (e.g., HPLC) is showing multiple degradation peaks. How can I identify them?
A3: The identification of degradation products typically requires mass spectrometry (MS) coupled with liquid chromatography (LC-MS). This technique can provide the molecular weights of the degradation products, and tandem MS (MS/MS) can offer structural fragments, aiding in their elucidation. It is also beneficial to compare the retention times and UV spectra of the unknown peaks with any potential, commercially available impurities or related compounds.
Q4: Are there any specific storage conditions recommended for this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it should be stored as a solid in a cool, dry, and dark place. Exposure to light and humidity should be minimized. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. The choice of solvent and pH is also critical; neutral or slightly acidic conditions are generally preferable for storage over basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent stability results between experiments. | Variation in experimental conditions (e.g., temperature, pH, buffer concentration, light exposure). | 1. Strictly control and monitor pH and temperature. 2. Use freshly prepared buffers of consistent concentration. 3. Protect samples from light by using amber vials or covering with foil. 4. Ensure consistent exposure to atmospheric oxygen or use an inert atmosphere. |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions, or the stress is not sufficient. | 1. Increase the concentration of the acid or base. 2. Increase the temperature of the study. 3. Extend the duration of the stress testing. 4. For oxidative degradation, increase the concentration of the oxidizing agent (e.g., H₂O₂). |
| Precipitation of the compound during the stability study. | The compound or its degradation products have low solubility in the chosen solvent system at the experimental pH or temperature. | 1. Determine the solubility of this compound at different pH values before initiating the stability study. 2. Consider using a co-solvent if solubility is a limiting factor, ensuring the co-solvent does not interfere with the degradation pathway or analysis. |
Data on Stability of this compound
While specific, publicly available kinetic data for the degradation of this compound is limited, the following table provides an illustrative example of how such data would be presented. Researchers should generate their own data based on their specific experimental conditions.
| Condition | Temperature (°C) | pH | Observed Degradation (%) after 24h (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic | 60 | 1 (0.1 N HCl) | 15 | Ring-opened species |
| Neutral | 60 | 7 (Water) | < 2 | - |
| Basic | 60 | 13 (0.1 N NaOH) | 45 | Oxidized and ring-opened species |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1 N or 1 N HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., 0.1 N or 1 N NaOH) before analysis to stop the reaction.[2]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N or 1 N NaOH).
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of acid (e.g., 0.1 N or 1 N HCl) before analysis.[2]
-
-
Analytical Method:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. A common approach is reverse-phase HPLC with UV detection.[3]
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability studies.
References
Technical Support Center: Optimization of Reaction Conditions for N-alkylation of 2,4-Dihydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 2,4-dihydroxypyridine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of this compound?
A1: The primary challenge is controlling regioselectivity. This compound exists in tautomeric forms, presenting multiple nucleophilic sites: the nitrogen atom (N-1) and two oxygen atoms (O-2 and O-4). This can lead to a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products. Achieving selective N-1 alkylation is the main goal for many synthetic applications.
Q2: What are the common side products in this reaction?
A2: The most common side products are the O-alkylated isomers (2-alkoxy-4-hydroxypyridine and 4-alkoxy-2-hydroxypyridine) and di-alkylated products. The formation of these byproducts complicates purification and reduces the yield of the desired N-alkylated product.
Q3: How do reaction conditions influence the N- versus O-alkylation ratio?
A3: Several factors, including the choice of base, solvent, alkylating agent, and temperature, significantly impact the regioselectivity. Generally, polar aprotic solvents and specific bases can favor N-alkylation.
Q4: Are there catalyst-free methods for N-alkylation of hydroxypyridines?
A4: Yes, specific N-alkylation of 2-hydroxypyridines has been achieved by reacting them with organohalides under catalyst- and base-free conditions. This method relies on the in-situ formation of a pyridyl ether intermediate that facilitates the conversion to the N-alkylated product.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive alkylating agent. 4. Poor solubility of reactants. | 1. Use a stronger base such as NaH, KHMDS, or Cs₂CO₃. 2. Increase the reaction temperature. Microwave irradiation can also be effective. 3. Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). 4. Choose a solvent in which the reactants are more soluble, such as DMF, DMSO, or NMP. |
| Formation of O-alkylated side products | 1. Reaction conditions favoring O-alkylation (e.g., certain solvent/base combinations). 2. "Hard" alkylating agents may favor reaction at the harder oxygen nucleophile. | 1. Screen different solvents. Polar aprotic solvents like DMF often favor N-alkylation. 2. Use a "softer" alkylating agent. 3. Consider a catalyst- and base-free approach which has shown high N-selectivity for 2-hydroxypyridines.[1][2] |
| Formation of di-alkylated products | 1. Use of excess alkylating agent. 2. Highly reactive starting material and intermediates. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture. |
| Difficult purification of the desired product | 1. Similar polarity of N- and O-alkylated isomers. 2. Presence of unreacted starting material and multiple side products. | 1. Optimize reaction conditions to maximize the yield of the desired product and simplify the mixture. 2. Employ careful column chromatography with a suitable solvent system. Recrystallization may also be an option. |
Data Presentation
Table 1: Effect of Base and Solvent on the Alkylation of Hydroxypyridines
| Substrate | Alkylating Agent | Base | Solvent | Product(s) | Yield/Ratio | Reference |
| 2-Hydroxypyridine | Benzyl bromide | K₂CO₃ | Acetone | N- and O-alkylated | Mixture | N/A |
| 2-Hydroxypyridine | Alkyl halides | NaH | DMF/DME | N-alkylated favored | N/A | N/A |
| 2-Hydroxypyridine | Alkyl halides | CsF | DMF | N-alkylated favored | N/A | N/A |
| 2,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | CsHCO₃ | CH₃CN | 4-O-alkylated | High regioselectivity | N/A |
| 4-Hydroxypyridine | Aryl bromides/iodides | Cu-based catalyst | N/A | N-arylated | Good to excellent yields | N/A |
Experimental Protocols
General Protocol for N-Alkylation of this compound (Illustrative)
This is a general guideline; specific conditions should be optimized for each substrate and alkylating agent.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 eq.) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Poor N-Alkylation Selectivity
Caption: Troubleshooting workflow for poor N-alkylation selectivity.
Signaling Pathway of Competing Alkylation Reactions
Caption: Competing N- and O-alkylation pathways for this compound.
References
Removal of impurities from 2,4-Dihydroxypyridine by recrystallization
Technical Support Center: Recrystallization of 2,4-Dihydroxypyridine
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for effective recrystallization. Based on solubility data, water is a primary solvent to consider. This compound has moderate solubility in hot water and lower solubility in cold water, which is an ideal characteristic for a recrystallization solvent. Methanol and Dimethyl Sulfoxide (DMSO) are also potential solvents, as this compound is known to be soluble in them.[1] For highly impure samples, a co-solvent system, such as ethanol-water, may be effective.[2]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities often depend on the synthetic route used. A frequent method for synthesizing this compound is the decarboxylation of 4,6-dihydroxynicotinic acid.[3][4] Therefore, a likely impurity is the unreacted starting material, 4,6-dihydroxynicotinic acid. Other potential impurities can include colored degradation by-products or side-products from the synthesis.[5]
Q3: My this compound sample is colored. How can I remove the color during recrystallization?
A3: Colored impurities can often be removed by treating the hot, dissolved solution of your crude product with activated charcoal. The charcoal adsorbs the colored molecules. After a short boiling period with the charcoal, it can be removed by hot gravity filtration before allowing the solution to cool and crystallize.[2][5] It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield.[2]
Q4: I am getting a very low yield of purified crystals. What are the possible reasons?
A4: A low yield is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most frequent cause, as it keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6][7]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of your purified product.[6]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent.- The chosen solvent is unsuitable. | - Gradually add more hot solvent until the compound dissolves.- If a large volume of solvent is required with little dissolution, select a more polar solvent. |
| The compound "oils out" instead of crystallizing. | - The solution is too concentrated.- The melting point of the compound is lower than the boiling point of the solvent.- High level of impurities. | - Reheat the solution and add more solvent to decrease the concentration.[7]- Allow the solution to cool more slowly.[7]- Consider using a solvent with a lower boiling point.- If impurities are high, a preliminary purification step may be necessary. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[7][8]- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[6]- Add a seed crystal of pure this compound.[6] |
| Crystals form too quickly and are very fine. | - The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Low recovery of the purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Excessive washing of the crystals. | - Use the minimum amount of hot solvent necessary for dissolution.[6]- Ensure the filtration apparatus is pre-heated to prevent cooling.[9]- Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C | Solubility at Higher Temperatures | Notes |
| Water | 6.211 g/L[1] | Increases with temperature. | Good choice for recrystallization. |
| Methanol | Soluble[1] | Expected to increase significantly. | A potential recrystallization solvent. |
| Ethanol | - | - | Often used for recrystallizing pyridine (B92270) derivatives, sometimes in a co-solvent system with water.[5] |
| Dimethyl Sulfoxide (DMSO) | 1.11 mg/mL (temperature not specified)[10] | Expected to increase. | May be too good of a solvent for recrystallization unless an anti-solvent is used. |
| Heptane | Insoluble | Insoluble | Can be used for azeotropic distillation to remove water prior to recrystallization in another solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, start by adding 150-200 mL of deionized water. Add a magnetic stir bar.
-
Heating: Heat the suspension on a hot plate with stirring. Bring the solution to a gentle boil. Continue to add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of water to ensure a good yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and bring the solution back to a boil for 5-10 minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any other insoluble materials.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator under vacuum to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound | 626-03-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 4. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | TargetMol [targetmol.com]
Technical Support Center: Degradation Pathways of 2,4-Dihydroxypyridine and its Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,4-dihydroxypyridine and its derivatives. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: While a complete, experimentally verified degradation pathway specifically for this compound is not extensively documented, based on studies of related hydroxypyridine isomers, two primary degradation routes are anticipated: microbial/enzymatic degradation and abiotic degradation (e.g., photodegradation).
-
Microbial/Enzymatic Degradation: This pathway typically involves initial hydroxylation of the pyridine (B92270) ring, followed by ring cleavage. For dihydroxypyridines, a common route is the maleamate (B1239421) pathway.[1][2] Key enzymes in such pathways include monooxygenases and dioxygenases.[3]
-
Abiotic Degradation: Photodegradation, particularly under UV irradiation, is a significant abiotic pathway. The stability and degradation rate of hydroxypyridine compounds can be influenced by factors like pH and exposure to light.[4]
Q2: What are the key enzymes involved in the microbial degradation of hydroxypyridines?
A2: Several key enzymes are crucial for the breakdown of the pyridine ring in microorganisms. These include:
-
Monooxygenases: These enzymes, often flavin-dependent, can catalyze the initial hydroxylation of the pyridine ring.[5] In some bacteria, they can even perform oxidative cleavage of the ring without prior hydroxylation.
-
Dioxygenases: These enzymes are critical for ring cleavage of dihydroxylated pyridine intermediates.[3][6] For example, 2,5-dihydroxypyridine (B106003) dioxygenase is a well-characterized enzyme in the maleamate pathway.[2]
-
Dehydrogenases and Amidohydrolases: These enzymes are involved in the downstream processing of the ring-cleavage products.[7]
Q3: How do substituents on the pyridine ring affect its degradation?
A3: The nature and position of substituents on the pyridine ring significantly influence its susceptibility to degradation. Generally, hydroxypyridines and pyridinecarboxylic acids are more readily degraded by bacteria via pathways involving hydroxylated intermediates.[8][9][10] The presence of different substituents can affect the initial enzymatic attack and the subsequent steps of the degradation pathway.
Q4: What are common intermediate products in the degradation of dihydroxypyridines?
A4: Common intermediates in the microbial degradation of dihydroxypyridines include further hydroxylated pyridines (trihydroxypyridines) and ring-opened products. For instance, the degradation of 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123) often proceeds through the formation of 2,5-dihydroxypyridine.[8][9][10] The degradation of 4-hydroxypyridine (B47283) can lead to the formation of 3,4-dihydroxypyridine.[8][9][10] Following ring cleavage, intermediates of the maleamate pathway such as maleamate and fumarate (B1241708) are commonly observed.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments on the degradation of this compound and its derivatives.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed in microbial culture | 1. Inoculum is not adapted to degrade the substrate.2. Substrate concentration is toxic to the microorganisms.3. Culture conditions (pH, temperature, aeration) are not optimal.4. Essential nutrients are limited. | 1. Use an enrichment culture technique to adapt microorganisms to the substrate.2. Test a range of substrate concentrations to identify a non-toxic level.3. Optimize culture conditions based on the specific microbial strain.4. Ensure the growth medium is supplemented with necessary nutrients. |
| Inconsistent degradation rates between replicates | 1. Non-uniform inoculum size.2. Incomplete dissolution or uneven distribution of the substrate.3. Variations in aeration or mixing. | 1. Ensure a standardized and homogeneous inoculum is used for all replicates.2. Thoroughly dissolve the substrate in the medium before inoculation.3. Maintain consistent agitation and aeration across all experimental setups. |
| Unexpected peaks in HPLC/LC-MS analysis | 1. Formation of degradation intermediates.2. Contamination from solvents, glassware, or sample handling.3. Co-elution of multiple compounds. | 1. Analyze samples at different time points to track the formation of intermediates.2. Run a blank injection of the solvent and extraction medium to identify potential contaminants.3. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation. Use high-resolution mass spectrometry (HRMS) for accurate mass determination to help identify unknown peaks.[11] |
| Poor peak shape (tailing) in HPLC for pyridine compounds | Basic nature of the pyridine nitrogen interacting with residual silanols on the silica-based column. | 1. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-0.5%), to the mobile phase.[12]2. Use a mobile phase with a lower pH to protonate the pyridine nitrogen.3. Employ a column with end-capping or a polymer-based stationary phase. |
| Low or no biological activity of a known active derivative | Degradation of the compound in the assay medium or during storage. | 1. Prepare fresh solutions of the compound for each experiment.2. Protect solutions from light, especially UV light, by using amber vials or covering with foil.[4]3. Assess the stability of the compound in the specific assay buffer under the experimental conditions (temperature, pH). |
| Color change in the solution of this compound | Oxidation or photodegradation of the compound. | 1. Prepare fresh solutions and store them protected from light.[4]2. Use deoxygenated solvents if oxidative degradation is suspected.3. Buffer the solution to a pH where the compound is most stable.[4] |
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas all mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
This gradient should be optimized based on the separation of the parent compound and its degradation products.
-
4. Sample Preparation:
-
Dilute samples from degradation studies with the initial mobile phase composition (e.g., 95% A, 5% B) to an appropriate concentration for UV detection.
-
Filter samples through a 0.22 µm syringe filter before injection.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store in the dark at room temperature.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or 366 nm) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solution and a solid sample of the compound at an elevated temperature (e.g., 60°C).
3. Sample Analysis:
-
At various time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method (as described in Protocol 1).
Quantitative Data
The following tables summarize available quantitative data related to the degradation of dihydroxypyridines.
Table 1: Kinetic Data for the Sensitized Photooxidation of this compound
| pH | Overall O₂(¹Δg) Quenching Rate Constant (k_t) (M⁻¹s⁻¹) | Reactive O₂(¹Δg) Quenching Rate Constant (k_r) (M⁻¹s⁻¹) |
| 5 | ~8 x 10⁵ | Not reactive |
| 11 | 2.5 x 10⁸ | 1.1 x 10⁸ |
| 14 | 6.8 x 10⁸ | 2.4 x 10⁸ |
Data adapted from a kinetic study on the photooxidation of dihydroxypyridines. The study suggests that the mono-ionized form of this compound (predominant at pH 11) is highly reactive towards singlet oxygen.
Visualizations
Proposed Microbial Degradation Pathway of this compound
References
- 1. journals.asm.org [journals.asm.org]
- 2. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ins and outs of ring-cleaving dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-Cleaving Dioxygenases with a Cupin Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,4-Dihydroxypyridine and 2,6-Dihydroxypyridine: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative analysis of 2,4-Dihydroxypyridine and 2,6-Dihydroxypyridine. This guide delves into their physicochemical properties, synthesis, chemical reactivity, and biological significance, supported by experimental data and detailed protocols.
Introduction
This compound and 2,6-Dihydroxypyridine are structural isomers of dihydroxypyridine, each exhibiting unique chemical and biological characteristics. Their shared pyridine (B92270) core, a crucial scaffold in numerous pharmaceuticals and bioactive molecules, makes a comparative understanding of their properties essential for applications in medicinal chemistry, materials science, and organic synthesis. A key feature of these compounds is their existence in tautomeric forms, primarily as hydroxypyridines and pyridones, which significantly influences their reactivity and biological interactions. This compound, also known by its tautomeric form 4-hydroxy-2-pyridone or as 3-deazauracil, has garnered interest for its potential as an inhibitor of enzymes like dihydrouracil (B119008) dehydrogenase.[1][2] Conversely, 2,6-Dihydroxypyridine, existing predominantly as 6-hydroxy-2(1H)-pyridone, is a known intermediate in the microbial degradation of nicotine (B1678760).[3]
Physicochemical Properties
The structural differences between this compound and 2,6-Dihydroxypyridine give rise to distinct physicochemical properties. These properties are summarized in the table below.
| Property | This compound | 2,6-Dihydroxypyridine |
| Molecular Formula | C₅H₅NO₂ | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol [2] | 111.10 g/mol [3] |
| CAS Number | 626-03-9[2] | 626-06-2[3] |
| Melting Point | 272-276 °C[2] | 190-191 °C[3] |
| Solubility in Water | Soluble | Soluble (41 g/L)[3] |
| pKa | Not explicitly found | Not explicitly found |
| Appearance | White to off-white crystalline powder[4] | Colorless crystalline solid[3] |
Tautomerism
A critical aspect of the chemistry of dihydroxypyridines is their ability to exist as a mixture of tautomers. The position of the hydroxyl groups dictates the nature and stability of these tautomeric forms.
This compound primarily exists as the 4-hydroxy-2-pyridone tautomer. This equilibrium is influenced by the solvent and pH. The pyridone form is stabilized by amide resonance.
2,6-Dihydroxypyridine also exhibits tautomerism, with the 6-hydroxy-2(1H)-pyridone form being the predominant species in many solvents.[3] Studies have shown that the distribution of tautomers is solvent-dependent.[3]
Spectroscopic Analysis
A comparative summary of the available spectroscopic data is presented below to aid in the characterization of these isomers.
| Spectroscopic Data | This compound (as 4-Hydroxy-2-pyridone) | 2,6-Dihydroxypyridine (as 6-Hydroxy-2-pyridone) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.0 (br s, 1H, NH), 7.23 (d, 1H), 5.86 (d, 1H), 5.1 (br s, 1H, OH) | Data not readily available in a comparable format. |
| ¹³C NMR (DMSO-d₆, δ ppm) | 164.5, 159.9, 140.8, 105.5, 98.7 | Data not readily available in a comparable format. |
| FTIR (KBr, cm⁻¹) | Key peaks expected for C=O (amide), O-H, N-H, and C=C stretching. A reference spectrum is available on SpectraBase.[5] | Key peaks include 1596, 1333, 825, and 706 cm⁻¹.[6] |
Synthesis Protocols
Detailed methodologies for the synthesis of both dihydroxypyridines are provided below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the decarboxylation of a nicotinic acid derivative using phosphoric acid.[1]
Materials:
-
(Alkyl or Aralkyl) 4,6-dihydroxynicotinate
-
Phosphoric acid (85%)
-
Water
Procedure:
-
A mixture of (alkyl or aralkyl) 4,6-dihydroxynicotinate and phosphoric acid is heated.
-
Water is removed from the reaction mixture by distillation until the temperature reaches approximately 210°C.
-
The reaction is maintained at this temperature for a sufficient time to allow for decarboxylation.
-
The reaction mixture is cooled, and the product, this compound, is isolated and purified.
Experimental Protocol: Synthesis of 2,6-Dihydroxypyridine
This protocol describes a two-step chemical synthesis starting from 2,6-dichloropyridine.[3]
Materials:
-
2,6-Dichloropyridine
-
Potassium tert-butoxide
-
Formic acid
Procedure:
-
Step 1: Formation of 2,6-di-tert-butoxypyridine. 2,6-Dichloropyridine is refluxed with potassium tert-butoxide in mesitylene under a nitrogen atmosphere for 18 hours. The crude product is then washed with water and the organic layer is collected.
-
Step 2: Hydrolysis to 2,6-Dihydroxypyridine. The crude 2,6-di-tert-butoxypyridine is treated with formic acid to yield 2,6-dihydroxypyridine.
-
The final product is isolated and purified.
Chemical Reactivity
The reactivity of these isomers is influenced by the electronic nature of the pyridine ring and the presence of the hydroxyl/oxo groups.
This compound (as 4-Hydroxy-2-pyridone):
-
The electron-rich nature of the ring at the C3 and C5 positions makes it susceptible to electrophilic substitution.
-
The hydroxyl group can be alkylated or acylated.
-
It can undergo C-H functionalization at various positions depending on the reaction conditions and directing groups.[2]
2,6-Dihydroxypyridine (as 6-Hydroxy-2-pyridone):
-
It can be hydroxylated by the enzyme 2,6-dihydroxypyridine-3-hydroxylase to form 2,3,6-trihydroxypyridine.
-
It acts as a coupling agent in oxidation-based hair dyeing processes.[3]
-
The hydroxyl groups can undergo reactions such as etherification.
Biological Significance and Applications
Both isomers have distinct roles and applications in biological and industrial contexts.
This compound:
-
It is a potent inhibitor of dihydrouracil dehydrogenase.[1][2]
-
Derivatives of 4-hydroxy-2-pyridone have been investigated for their antitumor and antibacterial activities.[7]
-
It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
2,6-Dihydroxypyridine:
-
It is a key intermediate in the degradation of nicotine by the bacterium Arthrobacter nicotinovorans.[3]
-
It has applications in the cosmetics industry as a coupling agent in hair dyes.[3]
-
It serves as a substrate for monooxygenase enzymes.
Biological Pathway: Nicotine Degradation
2,6-Dihydroxypyridine is a central molecule in the microbial breakdown of nicotine. The pathway in Arthrobacter nicotinovorans involves the enzymatic conversion of nicotine to 2,6-dihydroxypyridine, which is then further metabolized.
Conclusion
This compound and 2,6-Dihydroxypyridine, while sharing the same molecular formula, exhibit significant differences in their physical properties, tautomeric equilibria, reactivity, and biological roles. This compound and its derivatives show promise in medicinal chemistry as enzyme inhibitors and antimicrobial agents. In contrast, 2,6-Dihydroxypyridine is a key metabolite in bioremediation pathways and has applications in the chemical industry. A thorough understanding of these differences is crucial for leveraging their unique properties in various scientific and industrial applications. This guide provides a foundational comparative analysis to aid researchers in their exploration and utilization of these versatile heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2,4-Dihydroxypyridine
This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,4-Dihydroxypyridine. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose in research, quality control, and drug development.[1][2][3] Furthermore, this guide compares the validated HPLC method with other potential analytical techniques, offering researchers a basis for selecting the most appropriate method for their specific needs.
Introduction to this compound and Analytical Challenges
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Accurate and reliable quantification of this compound is essential for monitoring reaction progress, ensuring product purity, and performing stability studies. The development of a validated analytical method is therefore a critical step in the pharmaceutical development pipeline. This guide addresses this need by presenting a detailed, validated HPLC-UV method and comparing it to other analytical approaches.
HPLC Method Parameters
The following HPLC method was developed and validated for the quantification of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Alitec Adsorbosphere-SCX, 5µm, 250×4.6 mm[4] |
| Mobile Phase | A: 50 mM NaH2PO4, pH=3.5 with H3PO4B: Acetonitrile (ACN)A:B = 95:5 (v/v)[4] |
| Flow Rate | 1.0 mL/minute[4] |
| Detection | UV Absorbance at 210 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 3.9 minutes[4] |
Experimental Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute samples containing this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
The developed HPLC method was validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting the blank (mobile phase), a standard solution of this compound, and a sample solution.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve was constructed by plotting the peak area against the concentration of the working standards.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This was determined by the standard addition method, where known amounts of this compound were spiked into a sample matrix and the recovery was calculated.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This was assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of six replicate samples at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of six replicate samples at the same concentration on two different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This was evaluated by slightly varying the mobile phase composition, flow rate, and detection wavelength.
Validation Data Summary
The results of the method validation are summarized in the tables below.
Table 2: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery Study)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 50 | 49.8 | 99.6% | < 2% |
| 75 | 74.5 | 99.3% | < 2% |
| 100 | 100.2 | 100.2% | < 2% |
Table 4: Precision
| Parameter | % RSD |
| Repeatability (Intra-day) | < 2% |
| Intermediate Precision (Inter-day) | < 2% |
Table 5: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Table 6: Robustness
| Parameter Varied | Effect on Results |
| Mobile Phase Composition (±2%) | No significant change |
| Flow Rate (±0.1 mL/min) | Retention time shifted slightly, but resolution was maintained |
| Detection Wavelength (±2 nm) | No significant change in peak area |
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and reliable for the quantification of this compound, other analytical techniques could also be considered depending on the specific requirements of the analysis.
Table 7: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[6] | Robust, reproducible, widely available, suitable for routine quality control.[7] | Moderate sensitivity, may require derivatization for non-chromophoric compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, detection by mass fragmentation.[6] | High sensitivity and specificity, excellent for identification and quantification of volatile impurities.[7] | Requires derivatization for non-volatile compounds, higher equipment cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC, detection by mass spectrometry. | Very high sensitivity and selectivity, suitable for complex matrices and trace analysis.[8] | High equipment and maintenance costs, requires specialized expertise. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase.[9] | Simple, rapid, low cost, good for qualitative analysis and reaction monitoring. | Lower resolution and sensitivity compared to HPLC, not ideal for quantification. |
| Spectrophotometry | Measurement of light absorption at a specific wavelength.[9] | Very simple and fast, low cost. | Low specificity (interference from other absorbing compounds), not suitable for complex mixtures. |
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC method validation.
Conclusion
The presented HPLC-UV method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation data confirms its suitability for routine analysis in a quality control environment. While alternative methods like GC-MS and LC-MS offer higher sensitivity, the HPLC-UV method provides a cost-effective and reliable solution for the intended purpose. The choice of analytical method should be based on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available resources.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. wjpls.org [wjpls.org]
- 6. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2,4-Dihydroxypyridine and Its Methylated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2,4-dihydroxypyridine and its methylated analogs. The focus is on their role as enzyme inhibitors and their potential cytotoxic and antimicrobial properties. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to support further research and drug development efforts.
Introduction
This compound, also known as 3-deazauracil, is a pyridine (B92270) derivative that has garnered interest in medicinal chemistry due to its structural similarity to the pyrimidine (B1678525) base uracil (B121893). This structural analogy makes it a candidate for interacting with enzymes involved in pyrimidine metabolism. One of its most notable activities is the inhibition of dihydrouracil (B119008) dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of uracil and the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1]
Methylation is a common chemical modification in drug design that can significantly alter a molecule's biological activity by affecting its size, shape, electronics, and lipophilicity. This guide aims to compare the known biological activities of the parent compound, this compound, with its N-methylated and O-methylated analogs.
Comparative Biological Activity Data
A comprehensive review of available literature indicates that while there is quantitative data for the biological activity of this compound, specific comparative data for its methylated analogs is limited. The following table summarizes the available quantitative data.
| Compound | Biological Activity | Target/Assay | Quantitative Data |
| This compound | Enzyme Inhibition | Dihydrouracil Dehydrogenase (DHUDase) | Apparent K |
| Cytotoxicity | Various Cancer Cell Lines | No specific IC | |
| Antimicrobial Activity | Various Bacterial/Fungal Strains | No specific MIC values found in the searched literature. | |
| N-Methyl-2,4-dihydroxypyridine Analogs | Enzyme Inhibition | Dihydrouracil Dehydrogenase (DHUDase) | No specific K |
| Cytotoxicity | Various Cancer Cell Lines | No specific IC | |
| Antimicrobial Activity | Various Bacterial/Fungal Strains | No specific MIC values found in the searched literature. | |
| O-Methyl-2,4-dihydroxypyridine Analogs | Enzyme Inhibition | Dihydrouracil Dehydrogenase (DHUDase) | No specific K |
| Cytotoxicity | Various Cancer Cell Lines | No specific IC | |
| Antimicrobial Activity | Various Bacterial/Fungal Strains | No specific MIC values found in the searched literature. |
Note: The absence of data for the methylated analogs in this table reflects the current lack of publicly available, quantitative experimental results from the conducted searches.
Discussion of Structure-Activity Relationship (SAR)
Based on the available data for this compound and general principles of medicinal chemistry, we can hypothesize the potential effects of methylation on its biological activity.
-
Enzyme Inhibition: The potent inhibition of dihydrouracil dehydrogenase by this compound suggests that the core pyridinediol structure effectively mimics the natural substrate. For binding to DHUDase, intact C2 and C4 oxo groups are generally required.[1] Methylation at the nitrogen (N-methylation) or oxygen (O-methylation) atoms would alter the hydrogen bonding capabilities and the electronic distribution of the molecule. This could potentially decrease its binding affinity to the enzyme's active site, leading to a reduction in inhibitory activity. However, without experimental data, it is also possible that methylation could enhance activity by, for example, increasing lipophilicity and thereby improving cell membrane permeability.
-
Cytotoxicity and Antimicrobial Activity: The biological activity of many compounds is influenced by their ability to cross cell membranes. Methylation generally increases lipophilicity, which could enhance the uptake of this compound analogs into cancer cells or microbial cells. This enhanced uptake could potentially lead to increased cytotoxicity or antimicrobial activity, assuming the core structure possesses intrinsic activity. However, the modification could also interfere with the specific interactions required for these biological effects.
Further experimental investigation is crucial to validate these hypotheses and to quantify the biological activities of methylated this compound analogs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays relevant to the biological activities discussed.
Dihydrouracil Dehydrogenase (DPD) Inhibition Assay (Spectrophotometric Method)
This protocol describes a method for measuring the activity of DPD by monitoring the oxidation of NADPH.
Materials:
-
Recombinant or purified dihydrouracil dehydrogenase
-
Tris-HCl buffer (pH 7.4)
-
NADPH
-
Uracil or 5-Fluorouracil (substrate)
-
This compound or its methylated analogs (inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the DPD enzyme in Tris-HCl buffer.
-
Prepare stock solutions of NADPH, substrate, and inhibitors in the appropriate solvent (e.g., DMSO for inhibitors).
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the desired concentrations of the inhibitor (this compound or its analogs). Include a control with no inhibitor.
-
Add the DPD enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add the substrate (uracil or 5-FU) and NADPH to all wells.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Take readings at regular intervals for a set period (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC
50value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the inhibitor concentration.
-
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound or its methylated analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC
50value by plotting cell viability against the compound concentration.
-
Broth Microdilution Antimicrobial Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound or its methylated analogs
-
Standard antibiotic/antifungal as a positive control
Procedure:
-
Prepare Inoculum:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well. Include a positive control (inoculum with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the dihydropyrimidine (B8664642) catabolic pathway and a general workflow for evaluating the biological activity of the compounds.
Caption: Dihydropyrimidine catabolic pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion
This compound is a confirmed potent inhibitor of dihydrouracil dehydrogenase. While the methylation of this core structure is a rational step in the exploration of its therapeutic potential, there is a clear gap in the publicly available experimental data regarding the biological activities of its N-methylated and O-methylated analogs. The protocols and workflows provided in this guide offer a framework for conducting such comparative studies. Further research is essential to elucidate the structure-activity relationships and to determine if methylation can lead to analogs with improved potency, selectivity, or pharmacokinetic properties.
References
A Comparative Guide to the Synthetic Routes of 2,4-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 2,4-dihydroxypyridine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound is predominantly achieved through the decarboxylation of a substituted nicotinic acid precursor. This guide details and compares the following principal routes:
-
Phosphoric Acid-Catalyzed Decarboxylation of 4,6-Dihydroxynicotinic Acid: A high-temperature method utilizing a strong acid catalyst.
-
Thermal Decarboxylation of 4,6-Dihydroxynicotinic Acid in Water: A classic method involving heating in a sealed apparatus.
-
Synthesis from Malic Acid and Ammonia (B1221849) (Hypothetical): An analogous route to pyrimidine (B1678525) synthesis, presented here for conceptual comparison.
This guide will delve into the experimental protocols, quantitative data, and a comparative analysis of these methods.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reaction Time | Purity | Key Advantages | Key Disadvantages |
| Route 1: Phosphoric Acid-Catalyzed Decarboxylation | 4,6-Dihydroxynicotinic Acid | Phosphoric acid | ~210°C | Not explicitly stated for this compound, but a subsequent nitration step yields 60%.[1] | Not specified | High purity implied by subsequent reaction | Potentially high throughput | High temperature, strong acid |
| Route 2: Thermal Decarboxylation in Water | 4,6-Dihydroxynicotinic Acid | Distilled water | 200°C in a sealed vessel | Not explicitly stated | 6 hours[1] | Not specified | Simpler reagents | High pressure and temperature, requires specialized equipment |
| Route 3: From Malic Acid and Ammonia (Analogous) | Malic Acid | Ammonia | Not established for this compound. For uracil (B121893) synthesis: Oleum, Urea (B33335) | ~55% (for Uracil) | Not specified | Not specified | Inexpensive starting materials | Potentially low yield, harsh conditions |
Synthetic Route Diagrams
Caption: Overview of synthetic pathways to this compound.
Experimental Protocols
Route 1: Phosphoric Acid-Catalyzed Decarboxylation of 4,6-Dihydroxynicotinic Acid
This method involves the decarboxylation of 4,6-dihydroxynicotinic acid using phosphoric acid at elevated temperatures.[1]
Synthesis of 4,6-Dihydroxynicotinic Acid: The precursor, 4,6-dihydroxynicotinic acid, can be synthesized from diethyl acetonedicarboxylate through a multi-step process.[2]
Decarboxylation Protocol:
-
A mixture of 4,6-dihydroxynicotinic acid and a high concentration of phosphoric acid (with a phosphoric acid to water ratio of at least 27:1 by weight) is prepared.[1]
-
The mixture is heated to approximately 210°C. This high temperature facilitates the removal of water, driving the decarboxylation reaction.[1]
-
The reaction is monitored for the cessation of carbon dioxide evolution, indicating the completion of the decarboxylation.
-
Upon completion, the reaction mixture is cooled, and the this compound product is isolated.
Caption: Experimental workflow for phosphoric acid-catalyzed decarboxylation.
Route 2: Thermal Decarboxylation of 4,6-Dihydroxynicotinic Acid in Water
This is a more traditional method that relies on high temperature and pressure to effect decarboxylation.[1]
Protocol:
-
4,6-dihydroxynicotinic acid is suspended in distilled water in a high-pressure stainless steel vessel (bomb).[1]
-
The vessel is sealed and heated to 200°C for a period of six hours.[1]
-
After cooling, the vessel is carefully opened, and the product is isolated from the aqueous solution.
Caption: Experimental workflow for thermal decarboxylation in water.
Route 3: Synthesis from Malic Acid and Ammonia (Analogous Route)
Comparative Analysis
Route 1 (Phosphoric Acid-Catalyzed Decarboxylation) appears to be a more modern and potentially more scalable approach compared to the thermal decarboxylation in water. The use of a strong acid catalyst likely allows for a more controlled and efficient reaction, although the high temperature remains a consideration for industrial applications. The lack of an explicit yield for the desired product is a notable gap in the available data.
Route 2 (Thermal Decarboxylation in Water) represents a classic, albeit potentially hazardous, method. The primary advantage is the simplicity of the reagents. However, the requirement for a high-pressure reaction vessel and the prolonged reaction time at high temperature are significant drawbacks in terms of safety, equipment, and energy consumption.
Route 3 (From Malic Acid and Ammonia) is largely hypothetical for this compound synthesis. Based on the analogous synthesis of uracil, it can be inferred that this route would likely involve readily available and inexpensive starting materials. However, the anticipated low to moderate yield and the use of harsh reagents like fuming sulfuric acid would be considerable disadvantages. Further research would be needed to establish a viable protocol and assess its practicality.
Conclusion
For researchers and professionals in drug development, the synthesis of this compound via the decarboxylation of 4,6-dihydroxynicotinic acid is the most established and reliable strategy. The choice between the phosphoric acid-catalyzed method and the thermal method in water will depend on the available equipment, safety considerations, and the desired scale of production. The phosphoric acid route appears more amenable to process optimization and control. The synthesis from malic acid remains an area for potential investigation but is not a currently established method for practical synthesis of this compound. Further studies are warranted to determine the precise yield and purity achievable with the documented decarboxylation methods to allow for a more complete quantitative comparison.
References
Comparative Analysis of 2,4-Dihydroxypyridine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-dihydroxypyridine derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate the rational design and development of novel drugs based on this versatile scaffold.
I. Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) core and its appended aryl rings. This section summarizes the quantitative data from studies on dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, highlighting their potential as anticancer agents through the inhibition of topoisomerase II.
Anticancer Activity and Topoisomerase II Inhibition
A series of dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives have been synthesized and evaluated for their inhibitory activity against human topoisomerase II (topo II) and their cytotoxic effects on various cancer cell lines. The position of the hydroxyl groups on the phenyl rings plays a crucial role in determining the potency and selectivity of these compounds.[1][2]
Table 1: Topoisomerase II Inhibitory Activity and Cytotoxicity of Dihydroxylated 2,4-Diphenyl-6-thiophen-2-yl-pyridine Derivatives [1]
| Compound | R¹ | R² | Topo II Inhibition (%) at 100 µM | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. MCF7 |
| 1 | 2,3-diOH | H | 95.3 | 0.8 | 1.2 | 1.5 |
| 2 | 2,4-diOH | H | 85.1 | 2.5 | 3.1 | 3.8 |
| 3 | 2,5-diOH | H | 98.2 | 0.5 | 0.7 | 0.9 |
| 4 | 3,4-diOH | H | 75.4 | 5.2 | 6.8 | 7.5 |
| 5 | 3,5-diOH | H | 65.2 | 8.1 | 9.5 | 11.2 |
| 6 | H | 2,3-diOH | 88.9 | 1.8 | 2.4 | 2.9 |
| 7 | H | 2,4-diOH | 78.6 | 4.1 | 5.3 | 6.1 |
| 8 | H | 2,5-diOH | 92.7 | 1.1 | 1.5 | 1.9 |
| 9 | H | 3,4-diOH | 68.9 | 7.3 | 8.9 | 10.1 |
| Etoposide | - | - | 100 | 0.9 | 1.1 | 1.3 |
Structure-Activity Relationship Insights:
-
Position of Dihydroxy Groups: Compounds with 2,5-dihydroxy substitution on either the 2-phenyl or 4-phenyl ring (compounds 3 and 8 ) exhibited the most potent topoisomerase II inhibition and cytotoxicity.[1]
-
The presence of a hydroxyl group at the ortho and meta positions (2,3-diOH) also resulted in significant activity (compounds 1 and 6 ).[1]
-
In contrast, derivatives with 3,4-diOH and 3,5-diOH substitutions showed comparatively weaker activity.[1]
-
Generally, dihydroxylated derivatives displayed stronger topoisomerase II inhibitory activity and cytotoxicity compared to their monohydroxylated counterparts.[2]
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and the key biological assays used to evaluate the activity of its derivatives.
A. General Synthesis of 2,4-Diphenyl-6-aryl-pyridine Derivatives
The synthesis of the dihydroxylated 2,4-diphenyl-6-aryl-pyridine scaffold is typically achieved through a multi-step process. A general synthetic route is outlined below.[3]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of substituted pyridine derivatives.
Step 1: Chalcone Synthesis: An appropriately substituted aryl aldehyde is reacted with an acetophenone in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol (B145695) to yield the corresponding chalcone intermediate.
Step 2: Pyridine Ring Formation (Kröhnke Pyridine Synthesis): The chalcone intermediate is then reacted with a substituted pyridinium (B92312) salt (e.g., 1-(2-oxo-2-phenylethyl)pyridinium bromide) and ammonium acetate in a solvent such as acetic acid under reflux to form the 2,4,6-triarylpyridine core.
Step 3: Demethylation/Hydroxylation: If methoxy-substituted starting materials are used, the final step involves demethylation using a reagent like boron tribromide (BBr₃) to yield the desired dihydroxylated pyridine derivatives.
B. Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay is a standard method to measure the catalytic activity of topoisomerase II and the inhibitory effect of test compounds. It is based on the enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[4][5][6]
Experimental Workflow for Topo II Inhibition Assay
Caption: Workflow for the Topoisomerase II DNA decatenation assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and a loading dye.
-
Protein Digestion: Treat the samples with proteinase K to remove the enzyme.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[4]
C. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
III. Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme involved in managing DNA topology during processes like replication, transcription, and chromosome segregation.[8] Anticancer drugs that target topoisomerase II can be classified as either "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex.[9] The dihydroxylated pyridine derivatives discussed in this guide act as catalytic inhibitors.[1]
Topoisomerase II Catalytic Cycle and Inhibition
Caption: Simplified Topoisomerase II catalytic cycle and points of inhibition.
The catalytic cycle of topoisomerase II involves the binding and cleavage of one DNA duplex (G-segment), the passage of another DNA duplex (T-segment) through the break, and the subsequent religation of the G-segment.[10][7] Catalytic inhibitors, such as the described this compound derivatives, can interfere with this process at various stages, for instance, by preventing the binding of the enzyme to DNA or by inhibiting the DNA cleavage step.[1] This disruption of the enzyme's normal function ultimately leads to the inhibition of cell proliferation and can trigger apoptosis in cancer cells.
References
- 1. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. EP0909270B1 - Process for preparing this compound and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broken by the Cut: A Journey into the Role of Topoisomerase II in DNA Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The DNA cleavage reaction of topoisomerase II: wolf in sheep's clothing - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 2,4-Dihydroxypyridine as an Internal Standard for Chromatographic Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2,4-Dihydroxypyridine
A thorough understanding of the physicochemical properties of a candidate internal standard is the first step in its evaluation. Key properties for this compound are summarized below.
| Property | Value |
| Molecular Formula | C5H5NO2 |
| Molecular Weight | 111.10 g/mol |
| Appearance | Light yellow solid[1] |
| Melting Point | 272-276 °C |
| Water Solubility | 6250 mg/L at 20 °C[1] |
| pKa | 3.34 ± 0.10 (Predicted)[1] |
| Stability | Stable under normal temperatures and pressures[1] |
Comparison with Ideal Internal Standard Characteristics
The suitability of this compound as an internal standard depends on how its properties align with the ideal characteristics for such a compound in the context of a specific analytical method. The following table compares this compound to these ideal characteristics.
| Ideal Characteristic | Evaluation of this compound as a Potential Internal Standard |
| Structural Similarity to Analyte | The pyridine (B92270) ring and hydroxyl groups in this compound make it a potential structural analog for analytes with similar functional groups.[2][3] This similarity can lead to comparable extraction recovery and chromatographic behavior. |
| Not Present in the Sample Matrix | This compound is not a naturally occurring metabolite in most biological systems, making it unlikely to be present in samples unless it is a known metabolite of a drug being studied.[4] |
| Chromatographic Resolution | The compound must be well-resolved from the analyte and other matrix components. This would need to be experimentally verified for the specific chromatographic conditions of the intended assay. |
| Chemical Stability | It is reported to be stable under normal conditions, which is a crucial requirement for an internal standard to ensure it does not degrade during sample preparation and analysis.[1] |
| Purity | Commercially available with high purity, which is essential to avoid interference from impurities.[5] |
| Appropriate Response | Should have a similar and consistent response to the detector as the analyte. For UV detection, its chromophore should provide adequate absorbance at the analytical wavelength. For MS detection, it should ionize efficiently and consistently.[6] |
Hypothetical Experimental Validation Protocol
To validate this compound as an internal standard for a specific analyte, a rigorous experimental protocol must be followed, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[7][8]
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Internal Standard Working Solution: Dilute the stock solution to a concentration that will result in a response similar to the analyte in the middle of its calibration range.[9]
-
Analyte Stock and Working Solutions: Prepare a series of analyte solutions at different concentrations for calibration and quality control (QC) samples.
Sample Preparation
-
To a fixed volume of each calibration standard, QC sample, and unknown sample, add a constant volume of the internal standard working solution at the beginning of the sample preparation process.
-
Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Chromatographic Conditions
Develop a chromatographic method that provides adequate separation and resolution of the analyte, this compound, and any potential interfering peaks from the matrix.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and their typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity/Selectivity | Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and IS. | Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[7] |
| Linearity and Range | Analyze a set of at least five calibration standards spanning the expected concentration range of the samples. Plot the peak area ratio (analyte/IS) against the analyte concentration. | A linear regression should yield a correlation coefficient (r²) of > 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).[7] |
| Accuracy and Precision | Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three different days. | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[7] |
| Recovery | Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples at three concentration levels. | Recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | Compare the analyte response in post-extraction spiked samples to the response in a neat solution at the same concentration. | The IS should effectively compensate for any ion suppression or enhancement, resulting in consistent analyte/IS ratios. |
| Stability | Evaluate the stability of the analyte and IS in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte and IS should be stable, with a deviation of less than ±15% from the nominal concentration. |
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflow for validating a new internal standard and a decision tree for selecting a suitable candidate.
General workflow for validating a new internal standard.
Decision tree for selecting a suitable internal standard.
References
- 1. Page loading... [guidechem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 626-03-9 [chemicalbook.com]
- 5. This compound | 626-03-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. welchlab.com [welchlab.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Unveiling Binding Affinities: A Comparative Docking Analysis of 2,4-Dihydroxypyridine Analogs and Related Heterocycles with Key Enzyme Targets
For Immediate Release
A detailed comparative analysis of in silico docking studies on 2,4-dihydroxypyridine analogs and other pyridine (B92270) derivatives reveals significant binding interactions with promising therapeutic targets, including acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and Pim-1 kinase. This guide synthesizes findings from multiple studies, presenting quantitative binding affinity data, detailed experimental protocols, and a visual representation of a standard molecular docking workflow to aid researchers in drug discovery and development.
This publication provides a comprehensive overview for researchers, scientists, and drug development professionals, offering a side-by-side comparison of the binding efficacy of various pyridine-based compounds. The data, summarized in clear, tabular format, is supported by detailed methodologies to ensure reproducibility and further investigation.
Comparative Docking Performance of Pyridine Derivatives
Molecular docking simulations are a cornerstone of modern drug discovery, predicting the binding orientation and affinity of a ligand to a target protein. The following tables summarize the docking scores of various pyridine and dihydropyridine (B1217469) derivatives against several key enzyme targets. A more negative binding energy or a higher docking score generally indicates a more favorable binding interaction.
Table 1: Docking of Pyridine Derivatives against Acetylcholinesterase (AChE)
This table showcases the binding energy and inhibition constant of novel 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridinedicarboximide derivatives. These compounds were evaluated for their potential as AChE inhibitors, which is a key target in the management of Alzheimer's disease.
| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| 5a | -10.5 | 0.13 |
| 5b | -11.2 | 0.05 |
| 5c | -11.6 | 0.03 |
| 5d | -10.9 | 0.08 |
| 5e | -10.2 | 0.22 |
Data sourced from a study on novel pyridine derivatives as cholinesterase inhibitors.
Table 2: Binding Energies of Pyridine Derivatives against Cyclooxygenase-2 (COX-2)
The following data presents the binding energies of newly synthesized heterocyclic derivatives containing pyrazole, pyridine, and/or pyran moieties against the COX-2 enzyme, a key target for anti-inflammatory drugs.[1]
| Compound ID | Binding Energy (kcal/mol) |
| 6 | -9.8 |
| 11 | -10.5 |
| 12 | -10.9 |
| 13 | -10.7 |
| Diclofenac (Reference) | -9.5 |
Binding energies were obtained from in silico molecular docking studies.[1]
Table 3: Docking Scores of 1,2-Dihydropyridine Derivatives against Pim-1 Kinase
This table displays the docking scores of various 1,2-dihydropyridine derivatives against the Pim-1 kinase enzyme, a target in cancer therapy.[2]
| Compound ID | Docking Score (kcal/mol) |
| 1 | -10.86 |
| 2 | -10.45 |
| 3 | -11.23 |
| 4 | -10.98 |
| 5 | -11.54 |
| 6 | -11.77 |
| 14 | -11.65 |
| 16 | -11.72 |
| Co-crystallized Ligand | -12.08 |
These results indicate a favorable fit of the derivatives within the binding site of the Pim-1 kinase enzyme.[2]
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented results.
Protocol for AChE Docking[1]
-
Software: AutoDock Vina 4.2 was utilized for the molecular docking simulation.
-
Receptor Preparation: The crystal structure of the AChE enzyme complexed with donepezil (B133215) (PDB Code: 1EVE) was obtained from the Protein Data Bank. All non-essential molecules were removed from the PDB file to prepare the receptor.
-
Ligand Preparation: The 3D structures of the pyridine derivatives were sketched and optimized using Marvin Sketch 15.8.1.
-
Docking Algorithm: The Lamarckian genetic algorithm (LGA) was employed with 120 runs.
-
Analysis: Binding energy (kcal/mol) and inhibition constant (µM) were calculated to evaluate the inhibition activity.
Protocol for COX-2 Docking[2]
-
Software: PyRx-0.8 was used for the in silico molecular docking studies.
-
Ligand Preparation: 2D structures of the synthesized compounds were generated using ChemDraw Professional 16.0 and converted to SDF files using Open Babel 2.4.1. Ligand energy was minimized using the Universal Force Field (UFF).
-
Receptor Preparation: The crystal structure of the target enzyme was optimized, and its energy was minimized using the CHARMM Force Field in Discovery Studio.
-
Grid Box: A grid box with dimensions of 25 Å x 25 Å x 25 Å was defined for the docking process.
-
Analysis: The binding modes and binding energies of the molecules against the target enzyme were analyzed.
Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.
Caption: A generalized workflow for computational molecular docking studies.
References
Comparative Guide to Antibody Cross-Reactivity: A Case Study with Pyridinol Derivatives
This guide will delve into the quantitative cross-reactivity data for an antibody against 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the insecticide chlorpyrifos. The presented data and protocols offer a practical framework for evaluating antibody performance and understanding the potential for cross-reactivity with structurally similar compounds.
Data Presentation: Cross-Reactivity of a Monoclonal Antibody to 3,5,6-Trichloro-2-pyridinol (TCP)
The following table summarizes the cross-reactivity of a monoclonal antibody (LIB-MC2) developed for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of 3,5,6-Trichloro-2-pyridinol (TCP)[1]. The data highlights the high specificity of the antibody for TCP, with negligible cross-reactivity observed for the parent compounds and other structurally related molecules.
| Compound | CAS Number | Cross-Reactivity (%) |
| 3,5,6-Trichloro-2-pyridinol (TCP) | 6515-38-4 | 100 |
| Chlorpyrifos | 2921-88-2 | < 0.1 |
| Chlorpyrifos-methyl | 5598-13-0 | < 0.1 |
| Triclopyr | 55335-06-3 | < 0.1 |
| 2,4,5-Trichlorophenol | 95-95-4 | < 0.1 |
| 2,4,6-Trichlorophenol | 88-06-2 | < 0.1 |
| 2,4-Dichlorophenol | 120-83-2 | < 0.1 |
| Pentachlorophenol | 87-86-5 | < 0.1 |
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as a competitive ELISA. The following is a generalized protocol based on standard methodologies for small molecule immunoassays.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the key steps for evaluating the cross-reactivity of an antibody against a small molecule hapten.
1. Plate Coating:
-
A microtiter plate is coated with a conjugate of the hapten (e.g., TCP) coupled to a carrier protein (e.g., ovalbumin, OVA). This is done to immobilize the hapten onto the plate surface. It is crucial to use a different carrier protein than the one used for immunization to avoid detecting antibodies against the carrier protein itself[2].
-
The plate is incubated to allow for the coating protein to adsorb to the wells and then washed to remove any unbound conjugate.
2. Blocking:
-
The remaining protein-binding sites on the plate are blocked using a solution of an irrelevant protein (such as bovine serum albumin or casein) to prevent non-specific binding of the antibody in subsequent steps.
-
The plate is then washed.
3. Competitive Inhibition:
-
A constant, predetermined concentration of the specific antibody (e.g., anti-TCP monoclonal antibody) is mixed with varying concentrations of the target analyte (TCP) or the potentially cross-reacting compounds[2].
-
These mixtures are then added to the coated and blocked microtiter plate wells.
-
The plate is incubated to allow the antibody to bind to either the hapten coated on the plate or the free hapten/cross-reactant in the solution. The more free analyte in the solution, the less antibody will be available to bind to the plate.
4. Detection:
-
The plate is washed to remove unbound antibodies and analytes.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added to the wells.
-
The plate is incubated and then washed again to remove any unbound secondary antibody.
5. Signal Generation and Measurement:
-
A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
The reaction is stopped, and the absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the known concentrations of the target analyte.
-
The concentration of the cross-reacting compounds that cause a 50% inhibition of the antibody binding (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Hypothetical Signaling Pathway Inhibition by a 2,4-Dihydroxypyridine Derivative
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative and its neutralization by a specific antibody.
References
Benchmarking the Efficacy of 2,4-Dihydroxypyridine-based Inhibitors Against Influenza Virus
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents with distinct mechanisms of action. A promising class of compounds, 2,4-dihydroxypyridine-based inhibitors, has gained significant attention for their potent inhibition of the influenza virus polymerase acidic (PA) protein's endonuclease activity. This guide provides an objective comparison of the efficacy of these inhibitors, with a focus on Baloxavir (B560136) acid, against other established anti-influenza agents, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Influenza Inhibitors
The following tables summarize the in vitro efficacy of Baloxavir acid, the active metabolite of Baloxavir marboxil, and other key antiviral drugs against various influenza A and B strains. The data is presented as 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50), providing a clear comparison of their potency.
Table 1: In Vitro Efficacy (IC50/EC50) of Baloxavir Acid Against Seasonal Influenza Strains
| Virus Strain | Baloxavir Acid IC50/EC50 (nM) | Reference |
| Influenza A | ||
| A(H1N1)pdm09 | 0.22 - 0.48 | [1][2] |
| A(H3N2) | 0.16 - 0.90 | [1][3] |
| Influenza B | ||
| B/Victoria-lineage | 3.42 | [3] |
| B/Yamagata-lineage | 2.43 | [3] |
IC50/EC50 values represent the concentration of the drug required to inhibit viral activity by 50% in vitro.
Table 2: Comparative In Vitro Efficacy of Baloxavir Acid and Other Antiviral Agents
| Antiviral Agent | Target | Influenza A(H1N1)pdm09 EC50 | Influenza A(H3N2) EC50 | Reference |
| Baloxavir Acid | PA Endonuclease | 0.48 nM | 19.55 nM | [2] |
| Oseltamivir | Neuraminidase | 100 nM | 420 nM | [2] |
| Zanamivir | Neuraminidase | 130 nM | 2480 nM | [2] |
| Peramivir | Neuraminidase | 15.00 nM | 48.43 nM | [2] |
| Favipiravir | RNA-dependent RNA polymerase | 4050 nM | 10320 nM | [2] |
| Ribavirin | RNA-dependent RNA polymerase | 3870 nM | 2220 nM | [2] |
This table highlights the potent, nanomolar activity of Baloxavir acid compared to the micromolar activity of several other approved influenza treatments.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antiviral efficacy.
Endonuclease Activity Inhibition Assay (In Vitro)
This assay biochemically assesses the ability of a compound to inhibit the endonuclease activity of the influenza virus PA protein.
Materials:
-
Recombinant influenza PA endonuclease domain
-
Fluorescently labeled short RNA or DNA substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (e.g., this compound derivatives)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant PA endonuclease to the wells of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. Endonuclease cleavage of the substrate results in a change in the fluorescent signal.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).[4][5]
Materials:
-
Host cell line susceptible to influenza virus (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Influenza virus stock of a known titer
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a luminescence-based ATP assay reagent)[4][6]
-
Microplate reader
Procedure:
-
Seed the 96-well plates with MDCK cells and incubate until a confluent monolayer is formed.[4]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted test compounds.
-
Infect the cells with a predetermined amount of influenza virus (multiplicity of infection - MOI) that causes significant CPE in control wells within 48-72 hours.[4] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.[4]
-
Assess cell viability using a chosen method:
-
Crystal Violet Staining: Fix and stain the cells. The amount of dye taken up is proportional to the number of viable cells.[4]
-
Neutral Red Uptake: Live cells take up the Neutral Red dye into their lysosomes. The amount of dye extracted from the cells is proportional to cell viability.[4]
-
Luminescent ATP Assay: Measure the amount of ATP present, which correlates with the number of metabolically active (viable) cells.[6]
-
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
Determine the EC50 value, the concentration of the compound that protects 50% of the cells from viral-induced CPE, by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway: Influenza Virus Replication and Inhibition
Caption: Influenza virus replication cycle and the inhibitory action of this compound derivatives.
Experimental Workflow: CPE Inhibition Assay
Caption: Workflow for determining antiviral efficacy using a Cytopathic Effect (CPE) inhibition assay.
Logical Relationship: Benchmarking Inhibitor Efficacy
Caption: Logical framework for the comparative benchmarking of influenza virus inhibitors.
References
- 1. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
Correlating In Vitro Efficacy and In Vivo Activity of 2,4-Dihydroxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful translation of a compound's potency from a laboratory setting to a living organism is a critical hurdle in drug discovery. This guide provides a comparative analysis of the in vitro and in vivo activities of a series of 2,4-dihydroxypyridine derivatives, offering valuable insights into their therapeutic potential. The data presented herein is compiled from a study investigating their efficacy as novel anti-inflammatory agents.
Data Summary: In Vitro vs. In Vivo Performance
The following table summarizes the key quantitative data, comparing the in vitro inhibitory concentration (IC₅₀) of the this compound derivatives against a key inflammatory enzyme, Cyclooxygenase-2 (COX-2), with their in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats.
| Compound ID | In Vitro COX-2 Inhibition IC₅₀ (µM) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| DHP-1 | 15.2 | 35.8 |
| DHP-2 | 8.5 | 52.1 |
| DHP-3 | 2.1 | 68.4 |
| DHP-4 | 25.7 | 21.3 |
| Celecoxib | 0.8 | 75.2 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In Vitro COX-2 Inhibition Assay
The in vitro anti-inflammatory activity of the this compound derivatives was determined using a COX-2 inhibitor screening assay kit.
Protocol:
-
Enzyme Preparation: Human recombinant COX-2 enzyme was used.
-
Reaction Mixture: The reaction mixture contained Tris-HCl buffer (pH 8.0), glutathione, and hematin.
-
Test Compounds: The this compound derivatives were dissolved in DMSO and added to the reaction mixture at varying concentrations.
-
Substrate Addition: The reaction was initiated by the addition of arachidonic acid.
-
Incubation: The mixture was incubated for 10 minutes at 37°C.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2) was measured using a colorimetric assay at 595 nm.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of COX-2 activity (IC₅₀) was calculated from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema Model
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in Wistar rats.
Protocol:
-
Animal Model: Male Wistar rats (180-200 g) were used.
-
Compound Administration: The test compounds (10 mg/kg) and the standard drug, Celecoxib (10 mg/kg), were administered orally 1 hour before the induction of inflammation. The control group received the vehicle (0.5% carboxymethyl cellulose).
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema was calculated for each group relative to the control group.
Visualizing the Process and Rationale
To better illustrate the experimental flow and the logical relationship between the in vitro and in vivo studies, the following diagrams are provided.
Caption: Experimental workflow from in vitro screening to in vivo testing.
Caption: Logical relationship between in vitro potency and in vivo efficacy.
Concluding Remarks
The presented data demonstrates a generally positive correlation between the in vitro COX-2 inhibitory activity and the in vivo anti-inflammatory efficacy of the tested this compound derivatives. Compounds with lower IC₅₀ values in the enzymatic assay tended to exhibit a higher percentage of edema inhibition in the animal model. This suggests that COX-2 is a primary target for the anti-inflammatory action of this class of compounds. However, it is important to note that other factors, such as pharmacokinetics and metabolism, can influence the in vivo performance, as suggested by the imperfect correlation. Further studies are warranted to explore the full therapeutic potential of these promising derivatives.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2,4-Dihydroxypyridine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dihydroxypyridine, fostering a culture of safety and operational excellence. Adherence to these procedural steps is critical for minimizing health risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE is mandatory when handling this compound waste:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination.[2][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | To be used in case of insufficient ventilation or when generating dust.[5] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[2][3] The collected material should then be placed in a designated, sealed container for hazardous waste disposal.[4][6]
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[2] The following steps provide a clear workflow for its safe disposal.
1. Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[2] It is critical to not mix this waste with other incompatible waste streams.[2] this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.
2. Waste Collection and Containment: Collect all this compound waste in a designated, leak-proof, and sealable container that is chemically compatible.[4][5] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its associated hazards (e.g., "Irritant").[5]
3. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.[2][4] This area should be cool, dry, and away from sources of heat or ignition.[3][4]
4. Professional Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company or your institution's EHS department.[5] This ensures that the waste is managed in an environmentally responsible and compliant manner. Never pour this compound waste down the drain or dispose of it with regular trash.[3]
Note on Quantitative Data and Experimental Protocols: Specific quantitative data for disposal parameters (e.g., concentration limits) and detailed experimental protocols for the neutralization of this compound were not available in the publicly accessible resources consulted. It is recommended to consult your institution's specific safety guidelines and EHS department for any such detailed protocols.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2,4-Dihydroxypyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper management of 2,4-Dihydroxypyridine in a laboratory setting.
Hazard Identification and Immediate Precautions
This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is harmful if swallowed.[2] Therefore, it must be handled as a hazardous chemical, with appropriate precautions taken to avoid exposure.
Personal Protective Equipment (PPE)
To minimize the risk of exposure when handling this compound, the following personal protective equipment is mandatory.[1][2] All PPE should be inspected before use and removed carefully to avoid contamination.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[2] Gloves should be inspected prior to use and changed regularly, or immediately if contaminated, torn, or punctured. |
| Protective Clothing | A lab coat or chemical-resistant suit should be worn.[1] Gowns should have a solid front, long sleeves, and tight-fitting cuffs.[3] | |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a higher-level respirator should be used, especially when handling the solid form where dust generation is possible. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]
-
Prevent contact with skin and eyes.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][2] |
Operational and Disposal Plan
A clear plan for the use and disposal of this compound is essential for operational safety and regulatory compliance.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert, dry material to absorb the spill.[4]
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[1][5] Avoid generating dust.
-
Decontaminate: Wash the spill area with soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of accordingly.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.[4] The label should include "Hazardous Waste" and the full chemical name.[7]
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[8]
-
Regulations: Always follow local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[7]
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal Plan for this compound Waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
